4-Chlorocinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSFFUOWXQRDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447987 | |
| Record name | 4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5152-84-1 | |
| Record name | 4-Chlorocinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5152-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorocinnoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Chloroquinoline
Disclaimer: Initial searches for "4-Chlorocinnoline" did not yield specific results. The following guide is based on the closely related and more extensively documented compound, 4-Chloroquinoline, which is likely the intended subject of the query.
This technical guide provides a comprehensive overview of 4-Chloroquinoline, including its chemical properties, synthesis, reactivity, and biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
4-Chloroquinoline is a halogenated derivative of quinoline and serves as a crucial intermediate in the synthesis of various biologically active compounds.[1][2] Its fundamental properties are summarized below.
Table 1: Physical and Chemical Properties of 4-Chloroquinoline
| Property | Value | Source(s) |
| CAS Number | 611-35-8 | [3][4] |
| Molecular Formula | C₉H₆ClN | [3][4] |
| Molecular Weight | 163.60 g/mol | [3][4] |
| Appearance | Clear dark yellow liquid or solid powder, dependent on ambient conditions. | [4][5][6] |
| Melting Point | 28-31 °C (lit.), 34.5 °C | [1][4][6] |
| Boiling Point | 260-261 °C (lit.) | [1][6] |
| Density | 1.25 g/mL at 20 °C (lit.) | [1] |
| Solubility | Partly soluble in water. Generally soluble in organic solvents like DMSO and ethanol. | [1][5][7] |
| λmax | 316 nm (in aqueous ethanol) | [1][6] |
Table 2: Spectroscopic Data for 4-Chloroquinoline
| Spectrum Type | Key Data/Notes | Source(s) |
| ¹H NMR | Spectra available in CDCl₃. | [4][8] |
| ¹³C NMR | Data available. | [4] |
| IR (Infrared) | Spectra available (FTIR, ATR-IR, Vapor Phase). | [4][9][10] |
| Mass Spectrometry | GC-MS data available. | [4] |
| UV/Visible | Spectrum data is available. | [3][9][11] |
Synthesis of 4-Chloroquinoline
4-Chloroquinoline can be synthesized through various methods. One common approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate followed by cyclization and subsequent chlorination.
A general workflow for the synthesis of 4-chloroquinoline derivatives is depicted below.
Caption: Generalized workflow for the synthesis of 4-chloroquinoline derivatives.
Chemical Reactivity and Applications
4-Chloroquinoline is a versatile intermediate in organic synthesis, primarily used in the preparation of pharmaceuticals.[1][2] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, making it a key precursor for a wide range of 4-substituted quinoline derivatives.[12]
Key Applications:
-
Antimalarial Drugs: It is a fundamental building block for several antimalarial drugs, including chloroquine and hydroxychloroquine.[13]
-
Anticancer Agents: Derivatives of 4-chloroquinoline have shown potential as anticancer agents by inhibiting tubulin polymerization.[7]
-
Antibacterial Agents: Certain 4-aminoquinoline derivatives exhibit antibacterial activity, including against MRSA.[13]
-
Anti-HBV Agents: Some 4-aryl-6-chloro-quinoline derivatives have been identified as novel non-nucleoside anti-hepatitis B virus (HBV) agents.[14]
-
Kinase Inhibitors: Chlorinated quinoline carboxylic acids are utilized in the development of kinase inhibitors.[15]
Biological Activity and Mechanism of Action
The biological activities of 4-chloroquinoline derivatives are diverse. The well-known antimalarial drug chloroquine, a 4-aminoquinoline, is thought to exert its effect by accumulating in the parasite's food vacuole and interfering with the polymerization of heme into hemozoin, which is toxic to the parasite.[16] The presence of the chlorine atom on the quinoline ring appears to be important for the uptake of the drug by the parasite.[17]
More broadly, 4-aminoquinolines have been investigated for their immunomodulatory, anti-inflammatory, and anti-thrombotic properties.[18]
The logical relationship for the proposed antimalarial mechanism of action of 4-aminoquinoline derivatives is illustrated below.
Caption: Proposed mechanism of antimalarial action for 4-aminoquinoline derivatives.
Experimental Protocols
Detailed methodologies for key experiments involving 4-chloroquinoline and its derivatives are crucial for reproducible research.
5.1. Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline
This protocol describes the chlorination of a 4-hydroxyquinoline intermediate.
-
Materials: 4-hydroxyquinoline, phosphorus oxychloride (POCl₃), catalytic amount of dimethylformamide (DMF), crushed ice, saturated aqueous sodium bicarbonate solution, dichloromethane or chloroform, brine, anhydrous magnesium sulfate or sodium sulfate.
-
Procedure:
-
To a round-bottom flask, add the 4-hydroxyquinoline intermediate.
-
Carefully add an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.
-
Extract the product with dichloromethane or chloroform (three times the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinoline.
-
The product can be further purified by recrystallization or column chromatography.[19]
-
5.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized 4-chloroquinoline derivatives against a cancer cell line.
-
Materials: Cancer cell line (e.g., MCF-7), RPMI 1640 medium with 10% fetal bovine serum and 5% penicillin:streptomycin, 96-well microtiter plates, synthesized 4-chloroquinoline derivatives, DMSO, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare various concentrations of the synthesized compounds in the medium.
-
Treat the cells with the different concentrations of the compounds and a vehicle control (DMSO). Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[12][19]
-
5.3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis
LC-MS is a powerful technique for the identification and quantification of 4-chloroquinoline and its derivatives.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Orbitrap).
-
General LC Method:
-
Column: A reverse-phase column such as a C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 1-5 µL.
-
-
General MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for these compounds.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) for fragmentation analysis.
-
Mass Analyzer: High-resolution mass analyzers like Orbitrap or TOF are used for accurate mass measurements.
-
-
Data Analysis: The acquired data can be processed using specialized software to identify compounds based on their accurate mass, retention time, and fragmentation patterns. This can be compared against spectral libraries for confirmation.[20][21]
References
- 1. 4-Chloroquinoline | 611-35-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Chloroquinoline [webbook.nist.gov]
- 4. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 4-Chloroquinoline - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Chloroquinoline [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Chloroquinoline [webbook.nist.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemshuttle.com [chemshuttle.com]
- 16. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 17. The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Top-down analysis of branched proteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chlorocinnoline: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 4-Chlorocinnoline is limited in publicly available literature. This guide compiles available computed data and provides generalized information based on the chemistry of related cinnoline and chloro-heteroaromatic compounds. All data presented as "computed" are theoretical and have not been experimentally verified in the cited sources.
Core Properties of this compound
This compound is a halogenated derivative of cinnoline, an aromatic heterocyclic compound. Its chemical structure and properties are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities exhibited by the cinnoline scaffold.
Physicochemical Data
Quantitative data for this compound is sparse. The following table summarizes the available computed data from the PubChem database. Experimental verification of these properties is required for definitive characterization.
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₈H₅ClN₂ | PubChem CID: 10909904 |
| Molecular Weight | 164.59 g/mol | PubChem CID: 10909904 |
| IUPAC Name | This compound | PubChem CID: 10909904 |
| InChI Key | IJSFFUOWXQRDMS-UHFFFAOYSA-N | PubChem CID: 10909904 |
| SMILES | C1=CC=C2C(=C1)C(=CN=N2)Cl | PubChem CID: 10909904 |
| Topological Polar Surface Area | 25.8 Ų | PubChem CID: 10909904 |
| Heavy Atom Count | 11 | PubChem CID: 10909904 |
| Complexity | 140 | PubChem CID: 10909904 |
Synthesis of this compound
A common and plausible synthetic route to this compound involves the chlorination of the corresponding cinnolin-4-one (4-hydroxycinnoline). This transformation is a standard method for the preparation of chloro-substituted nitrogen heterocycles.
Proposed Experimental Protocol: Chlorination of Cinnolin-4-one
This protocol is a generalized procedure based on common chlorination reactions of similar heterocyclic ketones. Optimization of reaction conditions would be necessary for this specific substrate.
Materials:
-
Cinnolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or other high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
To a stirred suspension of cinnolin-4-one in a suitable high-boiling inert solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add an excess of phosphorus oxychloride (POCl₃) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Safety Precautions: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The quenching step is highly exothermic and should be performed with caution.
Chemical Properties and Reactivity
The chemical reactivity of this compound is expected to be dictated by the electron-withdrawing nature of the nitrogen atoms in the cinnoline ring system and the presence of a good leaving group (chloride) at the 4-position.
Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position of the cinnoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is analogous to the reactivity of 4-chloroquinoline. The electron-withdrawing effect of the adjacent nitrogen atom (N1) and the more distant nitrogen atom (N2) polarizes the C4-Cl bond, making the C4 carbon electrophilic and susceptible to attack by nucleophiles.
Common nucleophiles that are expected to react with this compound include:
-
Amines (primary and secondary)
-
Alcohols (alkoxides)
-
Thiols (thiolates)
-
Organometallic reagents (in the presence of a suitable catalyst)
The general workflow for such a substitution is outlined in the diagram below.
Spectral Properties
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the chloro-substituent and the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atom attached to the chlorine (C4) would likely appear at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum would show characteristic C-H, C=C, and C=N stretching and bending vibrations of the aromatic heterocyclic system. The C-Cl stretching frequency would also be present, typically in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would involve the loss of chlorine and other small neutral molecules.
Biological Activity
While specific biological activities for this compound have not been extensively reported, the broader class of cinnoline derivatives has been investigated for a wide range of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory activities. The 4-chloro substituent serves as a versatile handle for the synthesis of diverse libraries of 4-substituted cinnoline derivatives for biological screening.
Safety Information
Based on the GHS classification from its PubChem entry, this compound is predicted to be harmful if swallowed or inhaled, and to cause skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound.
This technical guide provides a summary of the currently available information on this compound. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.
An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 4-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the structural elucidation and confirmation of 4-chlorocinnoline. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The precise determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. This document outlines the theoretical and practical aspects of spectroscopic and analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. While specific experimental data for this compound is not widely available in publicly accessible literature, this guide presents the expected analytical data and detailed experimental protocols based on the known characteristics of the cinnoline scaffold and general principles of organic structure analysis.
Introduction to this compound
This compound is a heterocyclic compound featuring a bicyclic aromatic system where a benzene ring is fused to a pyridazine ring (a 1,2-diazine). The chlorine substituent at the 4-position significantly influences the molecule's electronic properties and reactivity, making it a key intermediate for the synthesis of a variety of substituted cinnoline derivatives with potential pharmacological applications. The unambiguous confirmation of its structure is the foundational step in any research and development endeavor involving this molecule.
Molecular Structure:
Caption: Molecular Structure of this compound.
Spectroscopic Data for Structure Elucidation
The confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.8 - 9.2 | s | - |
| H-5 | 7.8 - 8.2 | d | 8.0 - 9.0 |
| H-6 | 7.5 - 7.9 | m | - |
| H-7 | 7.5 - 7.9 | m | - |
| H-8 | 8.2 - 8.6 | d | 7.0 - 8.0 |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 145 - 150 |
| C-4 | 150 - 155 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 124 - 128 |
| C-7 | 130 - 135 |
| C-8 | 120 - 125 |
| C-8a | 148 - 152 |
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Calculated) | Relative Abundance |
| [M]+ (³⁵Cl) | 164.02 | High |
| [M]+ (³⁷Cl) | 166.02 | ~32% of [M]+ (³⁵Cl) |
| [M-N₂]+ | 136.03 | Moderate |
| [M-Cl]+ | 129.05 | Moderate |
| [M-N₂-HCN]+ | 109.03 | Low |
Table 4: Expected Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050 - 3100 | Aromatic C-H Stretch |
| 1600 - 1620 | C=N Stretch |
| 1450 - 1580 | Aromatic C=C Stretch |
| 1000 - 1100 | C-Cl Stretch |
| 750 - 850 | C-H Bending (out-of-plane) |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and rigorous characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the chlorination of a precursor such as 4-hydroxycinnoline.
Materials:
-
4-Hydroxycinnoline
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-hydroxycinnoline (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of dimethylformamide.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Spectroscopic Profile of 4-Chlorocinnoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Chlorocinnoline. Due to a lack of publicly available experimental data for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of the parent compound, cinnoline, and related substituted derivatives. Detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for spectroscopic analysis to guide researchers in their own characterization efforts.
Introduction to this compound and its Spectroscopic Characterization
Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug development.[1][2][3] The introduction of a chlorine atom at the 4-position of the cinnoline ring is expected to significantly influence its electronic properties and reactivity, thereby modulating its biological profile. Spectroscopic analysis is crucial for the unambiguous structure elucidation and purity assessment of such novel compounds. This guide serves as a reference for the anticipated spectroscopic data of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the electronegative chlorine atom at C4 is expected to induce a downfield shift (to a higher ppm value) for the adjacent proton (H3) and the carbon atom to which it is attached (C4).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~8.8 - 9.2 | d | H3 |
| ~8.2 - 8.5 | d | H8 |
| ~7.8 - 8.1 | m | H5, H6, H7 |
Solvent: CDCl₃. These are estimated values and will vary based on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~150 - 155 | C4 |
| ~145 - 150 | C8a |
| ~130 - 135 | C4a |
| ~125 - 130 | C3, C5, C6, C7, C8 |
These are estimated values. The signal for the carbon atom bonded to chlorine (C4) is expected to be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as a distinct C-Cl stretching band.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3050 - 3150 | Medium | Aromatic C-H Stretch |
| 1500 - 1600 | Strong | Aromatic C=C Stretch |
| 1000 - 1100 | Strong | C-Cl Stretch |
| 750 - 850 | Strong | C-H Bending (out of plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound will be characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Relative Abundance | Assignment |
| 164 | ~100% | [M]⁺ (with ³⁵Cl) |
| 166 | ~33% | [M+2]⁺ (with ³⁷Cl) |
| 129 | Variable | [M-Cl]⁺ |
| 102 | Variable | [C₇H₆N]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition :
-
Spectrometer: Same instrument as for ¹H NMR.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid directly onto the ATR crystal.
-
Data Acquisition :
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition :
-
Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Method: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like this compound using spectroscopic methods.
References
A Technical Guide to the Solubility of 4-Chlorocinnoline in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-chlorocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a framework for researchers to determine solubility profiles in their own laboratories. It includes predicted qualitative solubility in a range of common solvents, detailed experimental protocols for both qualitative and quantitative solubility determination, and a logical workflow to guide the experimental process.
Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | Potential for hydrogen bonding is limited. |
| Methanol | Soluble | Polarity is suitable for dissolving the compound. | |
| Ethanol | Soluble | Similar to methanol, should be a good solvent. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity makes it a good solvent for many organic compounds. |
| Dimethylformamide (DMF) | Soluble | Another highly polar solvent capable of dissolving a wide range of compounds. | |
| Acetone | Moderately Soluble | Intermediate polarity may allow for reasonable solubility. | |
| Acetonitrile | Moderately Soluble | Its polarity should be sufficient to dissolve the compound. | |
| Nonpolar | Hexane | Insoluble | The significant difference in polarity makes dissolution unlikely. |
| Toluene | Sparingly Soluble | The aromatic nature may provide some interaction, but the overall polarity difference is large. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | The presence of chlorine and its moderate polarity should make it an effective solvent. |
| Chloroform | Soluble | Similar to DCM, it is expected to be a good solvent. |
Experimental Protocols for Solubility Determination
To obtain accurate solubility data for this compound, the following experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a particular solvent.
Materials:
-
This compound
-
A selection of common laboratory solvents (see table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.[1][2]
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A small amount of the solid dissolves, but some undissolved solid remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.
Materials:
-
This compound
-
Selected solvents
-
Screw-cap vials or flasks
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-72 hours. This extended agitation ensures that the solution reaches equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved solid. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This technical guide provides a comprehensive starting point for researchers working with this compound. By following the outlined experimental protocols, scientists and drug development professionals can generate the precise solubility data necessary for their research and development activities.
References
The Enduring Legacy of Cinnoline: A Century of Discovery and Therapeutic Innovation
An In-depth Guide to the Discovery, Synthesis, and Biological Significance of Cinnoline Compounds
For Immediate Release
[City, State] – December 28, 2025 – More than a century after its initial synthesis, the cinnoline scaffold continues to be a cornerstone of medicinal chemistry, providing the foundation for a diverse array of therapeutic agents. This technical guide delves into the rich history of cinnoline compounds, from their serendipitous discovery to their current status as privileged structures in drug development. It provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational synthetic methodologies, key physicochemical properties, and the molecular pathways through which these compounds exert their biological effects.
A Fortuitous Discovery: The Genesis of Cinnoline Chemistry
The history of cinnoline began in 1883 with the work of Victor von Richter.[1] While investigating the cyclization of a diazotized o-aminoarylpropiolic acid, Richter unexpectedly synthesized the first derivative of this novel heterocyclic system.[1] This seminal reaction, now known as the Richter cinnoline synthesis, laid the groundwork for the exploration of a new class of compounds that would later demonstrate a remarkable range of biological activities.[1][2]
The parent compound, cinnoline, is an aromatic heterocyclic molecule with the chemical formula C₈H₆N₂.[3] It is a pale yellow solid with a melting point of 39 °C.[4] While the unsubstituted heterocycle is not found in nature, its derivatives have become a major focus of synthetic and medicinal chemistry.[3][5]
Foundational Synthetic Methodologies
The exploration of cinnoline's therapeutic potential was made possible by the development of several key synthetic strategies. These classical methods, while sometimes supplanted by modern techniques, remain fundamental to understanding the chemistry of this versatile scaffold.
The Richter Cinnoline Synthesis
The inaugural synthesis of a cinnoline derivative involves the cyclization of an ortho-alkynylarenediazonium salt.[5] Specifically, the diazotization of o-aminophenylpropiolic acid in an aqueous solution at elevated temperatures leads to the formation of 4-hydroxycinnoline-3-carboxylic acid.[5]
Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid via Richter Synthesis
-
Diazotization: A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a further 30 minutes to ensure complete formation of the diazonium salt.
-
Cyclization: The cold diazonium salt solution is then slowly added to a larger volume of water pre-heated to 70 °C. The mixture is maintained at this temperature, which induces the intramolecular cyclization.
-
Isolation: Upon cooling, 4-hydroxycinnoline-3-carboxylic acid precipitates from the solution. The solid is collected by filtration, washed with cold water, and dried.
The Widman-Stoermer Synthesis
Another classical and versatile method for the preparation of cinnolines is the Widman-Stoermer synthesis. This reaction involves the diazotization of an o-amino-α-alkenylbenzene, followed by an intramolecular cyclization. The presence of an electron-donating group on the β-carbon of the vinyl group generally facilitates the reaction.[6]
Experimental Protocol: Synthesis of 4-Methylcinnoline via Widman-Stoermer Synthesis
-
Preparation of the Precursor: o-Amino-α-methylstyrene is prepared via a standard olefination reaction, such as a Wittig reaction, from o-nitroacetophenone, followed by reduction of the nitro group.
-
Diazotization and Cyclization: The o-amino-α-methylstyrene is dissolved in a mixture of ethanol and concentrated hydrochloric acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 4-methylcinnoline.
The Borsche-Herbert Synthesis
The Borsche-Herbert synthesis provides a reliable route to 4-hydroxycinnolines from readily available o-aminoaryl ketones. The reaction proceeds via diazotization of the amino ketone, followed by intramolecular cyclization.[7]
Experimental Protocol: Synthesis of 4-Hydroxycinnoline via Borsche-Herbert Synthesis
-
Diazotization: 2-Aminoacetophenone is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature.
-
Cyclization: The resulting diazonium salt solution is then heated, typically by adding it to a hot aqueous solution of a copper salt or by heating the acidic solution itself, to induce cyclization.
-
Isolation: Upon cooling, the 4-hydroxycinnoline product precipitates and can be collected by filtration, washed, and recrystallized.
Quantitative Data of Parent Cinnoline and Early Derivatives
The following table summarizes key physical and spectroscopic data for cinnoline and some of its historically significant early derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| Cinnoline | C₈H₆N₂ | 130.15 | 39 | - | 9.32 (dd, 1H), 8.35 (d, 1H), 7.95 (d, 1H), 7.80-7.65 (m, 2H), 7.55 (t, 1H) |
| 4-Hydroxycinnoline | C₈H₆N₂O | 146.15 | 224-226 | Varies | 8.25 (d, 1H), 7.80 (d, 1H), 7.65 (t, 1H), 7.45 (t, 1H), 7.30 (s, 1H) |
| 4-Methylcinnoline | C₉H₈N₂ | 144.18 | 74-75 | Varies | 8.80 (s, 1H), 8.20 (d, 1H), 7.90 (d, 1H), 7.70-7.50 (m, 2H), 2.70 (s, 3H) |
| 4-Hydroxycinnoline-3-carboxylic acid | C₉H₆N₂O₃ | 190.16 | 270 (dec.) | Varies | 13.5 (br s, 1H), 8.40 (d, 1H), 8.00 (d, 1H), 7.80 (t, 1H), 7.60 (t, 1H) |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical syntheses of cinnoline compounds.
Biological Activities and Signaling Pathways
Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][5] The biological targets of these compounds are diverse and often depend on the nature and position of the substituents on the cinnoline core.[8]
Anticancer Activity
Many cinnoline derivatives have demonstrated potent anticancer activity through various mechanisms. One of the key targets for these compounds is the family of topoisomerase enzymes, which are crucial for DNA replication and repair.[8] By inhibiting topoisomerases, cinnoline derivatives can induce DNA damage and trigger apoptosis in cancer cells.
Anti-inflammatory Activity
Certain cinnoline derivatives have shown significant anti-inflammatory effects. While the exact mechanisms are still under investigation for many compounds, some have been found to inhibit key inflammatory mediators. For instance, some derivatives can suppress the production of pro-inflammatory cytokines by modulating signaling pathways such as the NF-κB pathway.
Antibacterial Activity
The antibacterial properties of some cinnoline derivatives are well-documented. One notable example is Cinoxacin, a cinnoline-based antibiotic that functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[9] This mechanism is shared with the broader class of quinolone antibiotics.
Conclusion
From its unexpected discovery in the late 19th century, the cinnoline ring system has evolved into a versatile and highly valuable scaffold in medicinal chemistry. The foundational synthetic methods developed by pioneers like Richter, Widman, Stoermer, and Borsche paved the way for the creation of a vast library of derivatives with a wide array of biological activities. As our understanding of the molecular targets and signaling pathways of these compounds deepens, the potential for developing novel and highly effective cinnoline-based therapeutics for a range of diseases continues to grow, ensuring the enduring legacy of this remarkable heterocyclic core.
References
- 1. ijmphs.com [ijmphs.com]
- 2. ijariit.com [ijariit.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. zenodo.org [zenodo.org]
- 9. bepls.com [bepls.com]
In-depth Technical Guide: Theoretical Studies on the 4-Chlorocinnoline Molecule
Disclaimer: Following a comprehensive search of available scientific literature, no dedicated theoretical or experimental studies specifically focused on the 4-Chlorocinnoline molecule could be located. As a result, the quantitative data and specific experimental protocols requested for this molecule are not available in published research.
However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide outlines the standard and widely accepted theoretical methodologies that would be employed for a comprehensive computational analysis of this compound. The protocols and data presentation formats are based on established studies of analogous heterocyclic molecules, such as chloro-substituted quinolines. This document serves as a template for future research on this compound, detailing the expected computational workflows, data analyses, and visualizations.
Molecular Structure and Optimization
The initial step in the theoretical investigation of a molecule like this compound is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization using quantum chemical methods.
Computational Protocol
Methodology: Geometry optimization is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set. A common and effective choice is the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.
Software: Gaussian 09 or a similar quantum chemistry software package is generally used for these calculations.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations are crucial for the assignment of these modes.
Computational Protocol
Methodology: Following geometry optimization at the B3LYP/6-311++G(d,p) level, harmonic vibrational frequencies are calculated. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. Potential Energy Distribution (PED) analysis is then performed using software like VEDA to assign the calculated frequencies to specific vibrational modes (e.g., C-H stretching, C-Cl stretching, ring breathing).
Predicted Vibrational Frequencies (Hypothetical Data for Illustration)
The following table presents a hypothetical summary of key predicted vibrational frequencies for this compound, based on typical values for similar structures.
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |
| C-H Stretching | 3100 - 3000 |
| C=N Stretching | 1650 - 1550 |
| C=C Aromatic Stretching | 1600 - 1450 |
| C-Cl Stretching | 800 - 600 |
| Ring Breathing | 1050 - 950 |
| C-H Out-of-plane Bending | 900 - 700 |
Electronic Properties and UV-Vis Spectral Analysis
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and its electronic absorption spectrum, are critical for understanding its reactivity and potential applications in areas like drug design.
Computational Protocol
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and simulating the UV-Vis absorption spectrum. This is typically performed on the previously optimized geometry. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electron-donating and accepting capabilities. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.
Predicted Electronic Properties (Hypothetical Data for Illustration)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap | 4.7 eV |
| First Major Electronic Transition (λmax) | 320 nm |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.
Computational Protocol
Methodology: The MEP is calculated from the optimized molecular structure using the same level of theory (B3LYP/6-311++G(d,p)). The potential is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Visualizations
Molecular Structure
Caption: Optimized molecular structure of this compound.
Computational Workflow
The Cinnoline Ring System: A Technical Guide to its Reactivity and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the chemical reactivity of the cinnoline ring system, offering a foundation for the rational design and synthesis of novel therapeutic agents.
Electrophilic Aromatic Substitution
The cinnoline ring system is susceptible to electrophilic attack, primarily on the carbocyclic (benzene) ring. The pyridine-like nitrogen atom at position 2 deactivates the heterocyclic ring towards electrophilic substitution, directing incoming electrophiles to the benzenoid ring. This is analogous to the reactivity observed in the quinoline series.[3]
Nitration
Nitration of cinnoline and its derivatives typically occurs at the 5- and 8-positions. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. The regioselectivity is influenced by the reaction conditions and the nature of substituents already present on the ring. For instance, the nitration of chloro-substituted 4-hydroxycinnolines has been studied, with the position of the nitro group being determined by both the diaza-grouping and the existing chloro-substituent.[4][5]
Experimental Protocol: Nitration of 3,8-dichlorobenzo[c]cinnoline [5]
A solution of potassium nitrate (2.2 molar equivalents) in sulfuric acid is diluted with acetic acid. To this solution, solid 3,8-dichlorobenzo[c]cinnoline is added. The mixture is gradually warmed, leading to a noticeable color change and the evolution of brown fumes. The reaction mixture is then worked up to isolate the nitrated product. This procedure has been shown to afford 3,8-dichloro-4-nitro-benzo[c]cinnoline in quantitative yield.[5]
Halogenation
Halogenation of cinnoline derivatives, such as benzo[c]cinnoline, with electrophilic halogenating agents like bromine or chlorine in sulfuric acid, results in substitution at the 1- and 4-positions. Further halogenation can lead to the formation of 1,4-dihalogenated products.[6] The direct halogenation of 4-hydroxycinnolines has also been reported, yielding 3-halogeno-4-hydroxycinnolines, although sometimes in modest yields.[7]
Nucleophilic Substitution
The heterocyclic ring of cinnoline, being electron-deficient, is activated towards nucleophilic attack, particularly at the C4 position. This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, at this position.
Substitution on 4-Chlorocinnoline
This compound is a versatile intermediate for the synthesis of a wide array of 4-substituted cinnoline derivatives. The chlorine atom can be readily displaced by various nucleophiles, including amines, alkoxides, and sulfur nucleophiles. These reactions typically proceed via an addition-elimination (SNAr) mechanism.
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
| Hydrazine | Hydrazine hydrate | 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline | - | [8] |
| Thiourea | Thiourea | 1,4-dihydro-4-thioxocinnoline-3-carbonitrile | - | [8] |
| Methyl thioglycolate | Methyl thioglycolate | Methyl 2,3-dihydro-3-iminothieno[3,2-c]cinnoline-2-carboxylate | - | [8] |
| Malononitrile | Malononitrile/base | 3-cyanocinnolin-4-ylmalononitrile | - | [8] |
Experimental Protocol: General Procedure for Nucleophilic Substitution on 4,7-dichloroquinoline (as an analogue) [9]
In a reaction vessel, 4,7-dichloroquinoline (1.0 equivalent) and the desired amine (1.0-1.5 equivalents) are combined in a suitable solvent. A base may be added if necessary. The reaction mixture is then heated under conventional heating (e.g., 70-100°C for 12-24 hours) or using microwave irradiation until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the product is isolated by precipitation with water or extraction with an organic solvent and purified by recrystallization or column chromatography.
Oxidation
The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. The reaction of cinnoline with peracids typically yields cinnoline 2-oxide. The N-oxide functionality activates the heterocyclic ring, particularly the C4 position, to both nucleophilic attack and cycloaddition reactions.
Reduction
The cinnoline ring can be reduced under various conditions to yield dihydrocinnoline or tetrahydrocinnoline derivatives.
Catalytic Hydrogenation
Catalytic hydrogenation of the cinnoline ring system typically leads to the reduction of the heterocyclic ring. For example, catalytic hydrogenation of this compound-3-carbonitrile in the presence of a base can lead to the formation of 4,4'-bicinnolyl-3,3'-dicarbonitrile.[8] The choice of catalyst and reaction conditions can influence the extent of reduction.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Quinolines (as an analogue) [10]
In a high-pressure autoclave, the quinoline substrate, a suitable catalyst (e.g., Pd/C, PtO₂, or a manganese-based catalyst), and a solvent are combined. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar). The reaction mixture is stirred at a specific temperature (e.g., 10-50°C) for a designated time (e.g., 16-36 hours). After the reaction, the autoclave is cooled and depressurized. The catalyst is removed by filtration, and the product is isolated from the filtrate.
Cycloaddition Reactions
The cinnoline ring system can potentially participate in cycloaddition reactions, acting as either a diene or a dienophile, although examples involving the parent cinnoline are not extensively documented. The reactivity in such reactions is expected to be influenced by the electronic nature of the substituents on the ring. Theoretical studies on the analogous quinoline system suggest that it can act as an azadiene in hetero-Diels-Alder reactions.[11]
Reactivity of Cinnoline Derivatives in the Context of Drug Discovery
The diverse reactivity of the cinnoline core allows for the synthesis of a vast library of derivatives with a wide range of biological activities. Many cinnoline-based compounds have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.
Cinnoline-Based Kinase Inhibitors
Cinnoline derivatives have shown potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinases (PI3Ks).[1][2] The development of these inhibitors often involves the strategic functionalization of the cinnoline ring to optimize potency, selectivity, and pharmacokinetic properties.
Caption: A generalized workflow for the discovery and optimization of cinnoline-based kinase inhibitors.
Signaling Pathway Modulation
The therapeutic effects of cinnoline derivatives often stem from their ability to modulate specific cellular signaling pathways. For example, as PI3K inhibitors, they can disrupt the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a cinnoline-based PI3K inhibitor.
Conclusion
The cinnoline ring system possesses a rich and varied chemical reactivity, making it an attractive scaffold for the development of novel molecules with significant therapeutic potential. A thorough understanding of its behavior in electrophilic, nucleophilic, and other chemical transformations is paramount for the successful design and synthesis of next-generation cinnoline-based drugs. This guide provides a foundational understanding of this important heterocyclic system to aid researchers in their drug discovery endeavors.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innovativejournal.in [innovativejournal.in]
- 4. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cinnolines. Part XVII. Reactions of this compound-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
The Chemistry of Chlorocinnolines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, and its derivatives have garnered significant attention in medicinal chemistry. The introduction of a chlorine atom to the cinnoline scaffold creates a class of compounds known as chlorocinnolines, which serve as versatile intermediates in the synthesis of novel therapeutic agents. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the cinnoline ring system, influencing its reactivity and biological activity. This technical guide provides a comprehensive overview of the chemistry of chlorocinnolines, focusing on their synthesis, reactivity, and potential applications in drug development, with a particular emphasis on their anticancer, anti-inflammatory, and antibacterial properties.
Synthesis of Chlorocinnolines
The synthesis of chlorocinnolines typically involves the construction of the cinnoline ring system followed by chlorination, or the use of chlorinated starting materials in the cyclization step. A common precursor for the synthesis of 4-chlorocinnoline is cinnolin-4(1H)-one, which can be prepared through various synthetic routes.
General Synthetic Workflow
The synthesis of functionalized chlorocinnoline derivatives often follows a logical progression from the core heterocycle synthesis to subsequent modifications.
Caption: A generalized workflow for the synthesis and evaluation of chlorocinnoline derivatives.
Experimental Protocols
Detailed experimental protocols for the synthesis of various chlorocinnoline isomers are not extensively reported in the literature. However, procedures for the synthesis of analogous chloroquinolines can be adapted. Below are representative protocols for the synthesis of chloro-aza-aromatic systems that can serve as a starting point for the synthesis of chlorocinnolines.
Protocol 1: Synthesis of this compound from Cinnolin-4(1H)-one
This protocol is based on the general principle of converting a hydroxyl group at the C4 position of a cinnoline ring to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
Materials:
-
Cinnolin-4(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cinnolin-4(1H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (3.0 - 5.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Expected Yield: Moderate to high, depending on the specific substrate and reaction conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of various chlorocinnoline and structurally related chloroquinoline derivatives.
Table 1: Anticancer Activity of Chloro-Substituted Quinoline and Cinnoline Derivatives
| Compound ID | Structure/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CQ-1 | Chloroquinoline Derivative | Lung (A549) | 44.34 | [1] |
| CQ-2 | Chloroquinoline Derivative | HeLa | 30.92 | [1] |
| CQ-3 | Chloroquinoline Derivative | Colorectal (Lovo) | 28.82 | [1] |
| CQ-4 | Chloroquinoline Derivative | Breast (MDA-MB231) | 26.54 | [1] |
| CC-1 | Chlorochalcone | HMEC-1 | 51.5 ± 2.6 | [2] |
| CC-2 | Chlorochalcone | HMEC-1 | 16.8 ± 0.4 | [2] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Anti-inflammatory Activity of Cinnoline Derivatives
| Compound Class | Assay | % Inhibition | Reference |
| Cinnoline with Pyrazoline | Carrageenan-induced rat paw edema | 58.50 | [3] |
| Cinnoline with Pyrazoline | Carrageenan-induced rat paw edema | 55.22 | [3] |
Table 3: Antibacterial Activity of Chloroquinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| CQD-1 | E. coli | 12.5 | [4] |
| CQD-2 | S. aureus | 25 | [4] |
| CQD-3 | P. aeruginosa | 50 | [4] |
| HQ-2 | M. tuberculosis | 0.1 | [5] |
| HQ-2 | MRSA | 1.1 | [5] |
MIC: Minimum Inhibitory Concentration.
Signaling Pathways and Mechanism of Action
While specific signaling pathways for chlorocinnolines are not yet well-elucidated, the structurally related compound chloroquine and other cinnoline derivatives have been shown to interact with key cellular signaling pathways implicated in cancer and inflammation. Cinnoline derivatives have been reported as inhibitors of enzymes such as topoisomerases and phosphodiesterases.[6] Some have also been found to target the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is frequently hyperactivated in various cancers and is a key target for cancer therapy. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by chlorocinnoline derivatives.
The inhibition of PI3K by certain cinnoline derivatives suggests that chlorocinnolines may also exert their anticancer effects through the modulation of this critical pathway.[7][8] Further research is required to elucidate the precise molecular targets and mechanisms of action of chlorocinnoline derivatives.
Reactivity and Further Functionalization
The chlorine atom on the cinnoline ring is a versatile handle for further chemical modifications. It can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. Additionally, the chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds. This reactivity enables the synthesis of a diverse library of chlorocinnoline derivatives for structure-activity relationship (SAR) studies.
Experimental Workflow for Functionalization
Caption: Key reactions for the functionalization of the chlorocinnoline core.
Conclusion
Chlorocinnolines represent a promising class of heterocyclic compounds with significant potential in drug discovery. Their synthesis, while not as extensively documented as that of their quinoline analogs, can be achieved through established synthetic methodologies. The reactivity of the chloro-substituent provides a gateway to a vast chemical space of novel derivatives. The preliminary biological data for cinnoline and chloroquinoline derivatives suggest that chlorocinnolines are worthy of further investigation as anticancer, anti-inflammatory, and antibacterial agents. Future research should focus on the development of efficient and regioselective synthetic routes to various chlorocinnoline isomers, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action and specific molecular targets. Such efforts will be crucial in unlocking the full therapeutic potential of this important heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. annexpublishers.com [annexpublishers.com]
- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling Guidelines for 4-Chlorocinnoline: An In-depth Technical Guide
This guide is intended for researchers, scientists, and drug development professionals who may handle 4-Chlorocinnoline in a laboratory setting. It is imperative to supplement this information with institution-specific safety protocols and to consult with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Classification
Due to the absence of specific toxicological data for this compound, a precautionary approach to its hazard classification is warranted. Based on the known hazards of analogous chlorinated heterocyclic compounds, this compound should be treated as a substance with the potential for the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Carcinogenicity/Mutagenicity: The potential for carcinogenic or mutagenic effects cannot be excluded.
A summary of the probable hazard classifications is provided in the table below.
| Hazard Classification | Category (Assumed) | GHS Hazard Statement (Probable) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties (Predicted)
Specific physical and chemical properties for this compound are not well-documented. The following table provides estimated values based on its chemical structure and data from analogous compounds. These values should be used for guidance only and experimental determination is recommended for any critical applications.
| Property | Predicted Value/Information |
| Molecular Formula | C₈H₅ClN₂ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be poorly soluble in water; soluble in organic solvents. |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
| Vapor Pressure | Not available |
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of personal protective equipment.[1][2][3] The following PPE is recommended as a minimum for handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required.[2] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[4] Glove compatibility should be verified with the specific solvent being used. Gloves should be inspected before each use and changed immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Clothing: Long pants and closed-toe shoes are mandatory.[2]
-
-
Respiratory Protection: All handling of this compound powder or solutions that may generate aerosols should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Ventilation: Work with this compound should always be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control for handling this compound, especially when in powdered form or when heating solutions.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station should be readily accessible and tested regularly.
Storage Requirements
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Experimental Protocols: General Safe Handling Workflow
The following section provides a general workflow for safely handling this compound in a laboratory setting. This should be adapted to the specific requirements of the experimental procedure.
Weighing and Solution Preparation
All weighing of solid this compound and preparation of its solutions should be performed inside a chemical fume hood to prevent the release of airborne particles and vapors.
Reaction Setup and Execution
Reactions involving this compound should be set up in a chemical fume hood. The apparatus should be securely clamped and inspected for any defects before use.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
If it is a solid, carefully sweep it up to avoid generating dust.
-
If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the spilled material and any contaminated absorbent into a sealed, labeled container for proper disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's EHS department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
All waste containing this compound, including contaminated labware, absorbent materials, and reaction byproducts, must be disposed of as hazardous waste.[5][6] Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.[5] Do not dispose of this chemical down the drain or in the regular trash. Collect all waste in a properly labeled, sealed container.
Reactivity and Stability
-
Reactivity: The reactivity of this compound has not been fully characterized. It may be incompatible with strong oxidizing agents.
-
Chemical Stability: Assumed to be stable under normal laboratory conditions. Avoid exposure to excessive heat.
-
Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
Toxicological Information (Inferred)
No specific toxicological data (e.g., LD50, LC50) is available for this compound. The toxicological information provided is based on the profiles of structurally similar compounds.
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract. Ingestion may lead to gastrointestinal distress.
-
Chronic Effects: The long-term health effects of exposure to this compound are unknown. Due to its structure as a chlorinated heterocyclic compound, chronic exposure should be avoided.
Logical Relationships in Safe Handling
The principles of safe chemical handling are interconnected. The following diagram illustrates the logical flow of considerations for ensuring safety when working with this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Stability and Degradation Profile of 4-Chlorocinnoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed stability and degradation studies specifically for 4-Chlorocinnoline are limited. This guide, therefore, provides a comprehensive framework based on the chemical structure of this compound and established principles of pharmaceutical forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The degradation pathways and quantitative data presented are illustrative and based on predictable chemical reactivity.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its intrinsic stability and degradation profile is crucial for the development of stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of any potential therapeutic application. Forced degradation studies are an essential component of this process, providing insights into the likely degradation products and pathways under various stress conditions.[1][2] This technical guide outlines the fundamental stability characteristics and a projected degradation profile for this compound.
Predicted Stability and Degradation Summary
Based on its chemical structure, which features a chlorinated pyridine ring fused to a benzene ring, this compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The primary sites of degradation are anticipated to be the chloro-substituent and the nitrogen atoms of the cinnoline ring system.
Data Presentation: Illustrative Forced Degradation Results
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. A target degradation of 5-20% is generally considered suitable for validating the stability-indicating power of analytical methods.[1][3]
| Stress Condition | Reagent/Parameters | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | 15% | 4-Hydroxycinnoline |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 18% | 4-Hydroxycinnoline |
| Oxidative | 3% H₂O₂ | 24 h | Room Temp | 20% | This compound N-oxide |
| Photolytic | ICH Q1B conditions | 7 days | Room Temp | 12% | Various photoproducts |
| Thermal (Dry Heat) | N/A | 48 h | 100°C | <5% | Minimal degradation |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on this compound are provided below. These protocols are based on standard industry practices and regulatory guidelines.[2][3]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the various stress conditions as detailed below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[4]
Hydrolytic Degradation
-
Acidic Conditions: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid. The mixture is heated in a water bath at 80°C. Samples are withdrawn at regular intervals (e.g., 2, 4, 8, 24 hours), cooled to room temperature, and neutralized with an equivalent amount of 0.1 M sodium hydroxide before analysis.[3]
-
Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. The mixture is heated at 60°C. Samples are withdrawn and neutralized with 0.1 M hydrochloric acid prior to analysis.[3]
Oxidative Degradation
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide. The solution is kept at room temperature and protected from light. Samples are taken at predetermined time points for analysis.[3]
Photolytic Degradation
A solution of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A control sample is stored in the dark under the same temperature conditions to differentiate between light-induced and thermal degradation.
Thermal Degradation
Solid this compound is placed in a thermostatically controlled oven at 100°C. Samples are withdrawn at various time points and dissolved in a suitable solvent for analysis.
Visualizations
The following diagrams illustrate the experimental workflow for a forced degradation study and the predicted degradation pathways for this compound.
Caption: A typical experimental workflow for conducting forced degradation studies.
Caption: Predicted major degradation pathways for this compound under stress.
Conclusion
While specific experimental data for this compound is not widely available, this guide provides a robust framework for assessing its stability and degradation profile. The predicted pathways suggest that hydrolysis of the chloro-substituent and oxidation of the ring nitrogens are the most probable degradation routes. A comprehensive forced degradation study, following the protocols outlined herein, is essential for identifying and characterizing potential degradants, which is a critical step in the drug development process. The use of validated, stability-indicating analytical methods is paramount to ensure the accurate quantification of this compound and its degradation products.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chlorocinnoline from Substituted Anilines
Introduction
Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] The cinnoline scaffold is a key structural motif in molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Specifically, 4-chlorocinnoline serves as a versatile synthetic intermediate, allowing for the introduction of various nucleophiles at the C4-position to generate diverse libraries of functionalized cinnoline derivatives. This document provides a detailed protocol for a common and effective multi-step synthesis of this compound starting from appropriately substituted anilines.
The general synthetic strategy involves three key transformations:
-
Diazotization of a substituted o-aminoaryl ketone.
-
Intramolecular Cyclization to form a 4-hydroxycinnoline intermediate, often referred to as a 4(1H)-cinnolinone. This is typically achieved through methods like the Borsche-Herbert synthesis.[3]
-
Chlorination of the 4-hydroxycinnoline intermediate to yield the final this compound product.
This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed methodologies, data presentation, and workflow visualizations to facilitate successful synthesis.
Overall Synthetic Pathway
The synthesis proceeds through a well-established three-step sequence. The initial step is the conversion of a substituted o-aminoaryl ketone into a diazonium salt. This reactive intermediate then undergoes intramolecular cyclization to yield a stable 4-hydroxycinnoline. The final step involves the chlorination of the hydroxyl group to produce the target this compound.
Caption: General three-step synthesis of this compound.
Experimental Protocols
Step 1 & 2: Synthesis of 4-Hydroxycinnoline via Borsche-Herbert Cyclization
This procedure combines the diazotization of a substituted o-aminoacetophenone and its subsequent intramolecular cyclization to form the 4-hydroxycinnoline ring system.[3]
Materials:
-
Substituted o-aminoacetophenone (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Ice Bath
-
Standard glassware for synthesis and filtration
Protocol:
-
Dissolve the substituted o-aminoacetophenone in a minimal amount of concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. The cyclization process is typically accompanied by gas evolution (N₂).
-
Maintain heating until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature. The 4-hydroxycinnoline product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be purified further by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 3: Chlorination of 4-Hydroxycinnoline
This protocol describes the conversion of the 4-hydroxycinnoline intermediate to the final this compound product using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This method is analogous to the well-established chlorination of 4-hydroxyquinolines.[4]
Materials:
-
Substituted 4-hydroxycinnoline (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Ammonium Hydroxide (NH₄OH) solution (for neutralization)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) for extraction
Protocol:
-
In a round-bottom flask, carefully add the 4-hydroxycinnoline to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-6 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9.
-
The this compound product will typically precipitate as a solid. Alternatively, extract the product with an organic solvent like dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexane).
Data Presentation
The efficiency of the synthesis can vary based on the nature and position of substituents on the aniline starting material. The following tables summarize typical reaction outcomes.
Table 1: Representative Yields for 4-Hydroxycinnoline Synthesis
| Starting Material (Substituted o-Aminoacetophenone) | Product (Substituted 4-Hydroxycinnoline) | Typical Yield (%) | Reference |
|---|---|---|---|
| 2-Aminoacetophenone | 4-Hydroxycinnoline | 60-75 | [3] |
| 2-Amino-5-chloroacetophenone | 6-Chloro-4-hydroxycinnoline | 65-80 | N/A |
| 2-Amino-4-methylacetophenone | 7-Methyl-4-hydroxycinnoline | 55-70 | N/A |
| 2-Amino-5-methoxyacetophenone | 6-Methoxy-4-hydroxycinnoline | 50-65 | N/A |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Table 2: Conditions and Yields for Chlorination of 4-Hydroxycinnoline
| Substrate | Chlorinating Agent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Hydroxycinnoline | POCl₃ | 100-110 | 4 | 85-95 | [4] |
| 6-Chloro-4-hydroxycinnoline | POCl₃ | 100-110 | 3 | 90-98 | [4] |
| 7-Methyl-4-hydroxycinnoline | SOCl₂/DMF | 70-80 | 5 | 80-90 | N/A |
Note: Reaction conditions should be optimized for each specific substrate.
Table 3: Characterization Data for this compound
| Property | Data |
|---|---|
| Molecular Formula | C₈H₅ClN₂ |
| Molecular Weight | 164.59 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 96-98 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.95 (d, 1H), 8.40 (d, 1H), 8.15 (m, 1H), 7.90 (m, 1H), 7.75 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.2, 146.5, 138.0, 132.5, 131.0, 129.8, 128.4, 120.5 |
Note: Spectroscopic data are representative and may shift based on substitution.
Workflows and Troubleshooting
A systematic approach is crucial for both executing the experimental protocol and for troubleshooting any issues that may arise.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
References
4-Chlorocinnoline: A Versatile Building Block for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocinnoline is a heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its unique chemical structure, featuring a reactive chlorine atom at the 4-position of the cinnoline ring, allows for a wide range of chemical modifications. This reactivity makes it an important intermediate in the synthesis of a diverse array of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The cinnoline scaffold itself is a key pharmacophore in various biologically active compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the chlorination of its precursor, cinnolin-4-one, using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via the conversion of the keto group of the cinnolinone into the corresponding chloro derivative, effectively activating the 4-position for subsequent nucleophilic substitution reactions.
Experimental Protocol: Synthesis of this compound from Cinnolin-4-one
Materials:
-
Cinnolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend cinnolin-4-one in an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully and slowly, pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications of this compound in Organic Synthesis
The primary utility of this compound in organic synthesis stems from the reactivity of the C4-Cl bond, which readily undergoes nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring system activates the 4-position towards nucleophilic attack, facilitating the displacement of the chloride ion. This allows for the introduction of a wide variety of functional groups containing nitrogen, oxygen, and sulfur nucleophiles.
a) Synthesis of 4-Aminocinnoline Derivatives
The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of 4-aminocinnoline derivatives, which are scaffolds of significant interest in medicinal chemistry due to their potential biological activities.
Experimental Protocol: General Procedure for the Synthesis of 4-Aminocinnoline Derivatives
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (optional, e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent in a round-bottom flask.
-
Add the desired amine (1.1-1.5 eq). If the amine is used as its salt, an appropriate base (e.g., triethylamine, 2.0 eq) should be added to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 4-aminocinnoline derivative.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ammonia | 4-Aminocinnoline | Ethanolic ammonia, sealed tube, 150°C | High |
| Piperidine | 4-(Piperidin-1-yl)cinnoline | Isopropanol, reflux | 85 |
| Morpholine | 4-(Morpholino)cinnoline | Ethanol, reflux | 90 |
b) Synthesis of 4-Alkoxy- and 4-Aryloxycinnoline Derivatives
Reaction with alkoxides or phenoxides provides access to the corresponding ether derivatives.
Experimental Protocol: Synthesis of 4-Phenoxycinnoline
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of phenol (1.2 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 100°C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the construction of complex molecular architectures.
a) Suzuki-Miyaura Coupling: Synthesis of 4-Arylcinnolines
The Suzuki-Miyaura coupling reaction of this compound with arylboronic acids provides a direct route to 4-arylcinnoline derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Table 2: Example of Suzuki-Miyaura Coupling Reaction
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 75-85 |
b) Sonogashira Coupling: Synthesis of 4-Alkynylcinnolines
The Sonogashira coupling of this compound with terminal alkynes, catalyzed by palladium and copper(I) iodide, yields 4-alkynylcinnoline derivatives.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70°C for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Biological Activities of 4-Substituted Cinnoline Derivatives
Derivatives synthesized from this compound have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.
Antimicrobial Activity
4-Aminocinnoline derivatives have been investigated for their antibacterial and antifungal properties. The introduction of different amine moieties at the 4-position can significantly influence the antimicrobial spectrum and potency.
Table 3: Antimicrobial Activity of Selected 4-Aminocinnoline Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4-(Piperidin-1-yl)cinnoline | 16 | 32 | 64 |
| 4-(Morpholino)cinnoline | 32 | 64 | >128 |
| N-phenylcinnolin-4-amine | 8 | 16 | 32 |
Anticancer Activity
The cinnoline scaffold is present in several compounds with demonstrated anticancer activity. 4-Aryl and 4-heteroarylcinnoline derivatives synthesized via Suzuki coupling have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 4: Cytotoxicity of Selected 4-Arylcinnoline Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| 4-Phenylcinnoline | 12.5 | 18.2 | 25.1 |
| 4-(4-Methoxyphenyl)cinnoline | 8.7 | 15.4 | 20.8 |
| 4-(3-Pyridyl)cinnoline | 5.2 | 9.8 | 14.3 |
Visualizations
Caption: Synthetic workflow for this compound and its applications.
Caption: Generalized mechanism for SNAr on this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
This compound is a highly valuable synthetic intermediate that provides access to a wide range of functionalized cinnoline derivatives. The protocols outlined in this document for its synthesis and subsequent reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-couplings, offer robust methods for the generation of novel compounds. The demonstrated antimicrobial and anticancer activities of the resulting 4-substituted cinnolines highlight the potential of this building block in the development of new therapeutic agents. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of new molecules with significant biological and material properties.
Application Notes and Protocols for Nucleophilic Substitution Reactions at the 4-Position of Cinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Functionalization at the 4-position of the cinnoline ring is a key strategy for modulating the biological activity of these compounds. Nucleophilic aromatic substitution (SNAr) at this position, typically involving the displacement of a halide leaving group from a 4-halocinnoline precursor, offers a versatile and efficient route to a diverse range of 4-substituted cinnoline derivatives. This document provides detailed application notes and experimental protocols for the synthesis of the key precursor, 4-chlorocinnoline, and its subsequent nucleophilic substitution reactions with various nucleophiles.
General Reaction Scheme
The primary approach for introducing nucleophiles at the 4-position of the cinnoline ring involves a two-step process: the conversion of cinnolin-4-one to this compound, followed by the nucleophilic displacement of the chloride.
Step 1: Synthesis of this compound
Cinnolin-4-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield this compound.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
This compound is then reacted with a variety of nucleophiles, such as amines, alkoxides, phenoxides, and thiols, to afford the corresponding 4-substituted cinnoline derivatives. The electron-withdrawing effect of the fused pyridazine ring activates the 4-position towards nucleophilic attack.
Experimental Protocols
Protocol 1: Synthesis of this compound from Cinnolin-4-one
This protocol describes the conversion of cinnolin-4-one to the key intermediate, this compound, using phosphorus oxychloride. A related procedure has been documented for the synthesis of this compound-3-carbonitrile.[1]
Materials:
-
Cinnolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonium hydroxide solution (concentrated)
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, a mixture of cinnolin-4-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is prepared.
-
The mixture is heated under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of concentrated ammonium hydroxide solution until a basic pH is achieved. This should be performed in an ice bath to control the exothermic reaction.
-
The aqueous layer is extracted three times with chloroform or dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Nucleophilic Substitution with Amines (e.g., Piperidine)
This protocol outlines the reaction of this compound with an amine nucleophile to form a 4-aminocinnoline derivative.
Materials:
-
This compound
-
Piperidine (or other amine)
-
Ethanol or other suitable solvent (e.g., DMF, Dioxane)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
A solution of this compound (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
The amine nucleophile (e.g., piperidine, 2-3 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained for 4-8 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification by column chromatography or recrystallization affords the pure 4-(piperidin-1-yl)cinnoline.
Protocol 3: Nucleophilic Substitution with Alkoxides (e.g., Sodium Methoxide)
This protocol details the synthesis of 4-alkoxycinnolines via the reaction of this compound with an alkoxide.
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Anhydrous methanol (or corresponding alcohol)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
To a stirred solution of sodium methoxide (1.2-1.5 equivalents) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere, this compound (1 equivalent) is added.
-
The reaction mixture is heated to reflux for 2-6 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-methoxycinnoline.
Protocol 4: Nucleophilic Substitution with Thiols (e.g., Thiophenol)
This protocol describes the formation of 4-(arylthio)cinnolines. An alternative route to 4-mercaptocinnolines involves the reaction of cinnolin-4-ones with phosphorus pentasulfide.[2]
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
Procedure:
-
To a solution of thiophenol (1.1 equivalents) in anhydrous DMF, a base such as potassium carbonate (1.5 equivalents) is added, and the mixture is stirred for 15-30 minutes at room temperature to form the thiolate.
-
This compound (1 equivalent) is then added to the reaction mixture.
-
The mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) for 4-12 hours, with monitoring by TLC.
-
Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
Alternatively, the product can be extracted with an organic solvent. The organic layer is then washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to give 4-(phenylthio)cinnoline.
Data Presentation
| Precursor | Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |
| Cinnolin-4-one | POCl₃ | This compound | Neat | Reflux, 2-4h | - | Analogous to[1] |
| This compound-3-carbonitrile | Thiourea | 1,4-Dihydro-4-thioxocinnoline-3-carbonitrile | - | - | - | [1] |
| This compound-3-carbonitrile | Hydrazine | 2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline | - | - | - | [1] |
| 6-Chloro-4-hydroxycinnoline | P₄S₁₀ | 6-Chloro-4-mercaptocinnoline | Pyridine | - | Good | [2] |
| 6-Chloro-4-mercaptocinnoline | Ammonia | 6-Chloro-4-aminocinnoline | - | - | Readily | [2] |
Note: Specific yield data for the unsubstituted this compound reactions were not available in the searched literature and would need to be determined empirically.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 4-substituted cinnolines.
Signaling Pathway
Cinnoline derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3]
Caption: Inhibition of the PI3K/Akt signaling pathway by 4-substituted cinnolines.
References
- 1. Cinnolines. Part XVII. Reactions of this compound-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. A new cinnoline synthesis. Part VI. 4-Mercaptocinnolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cinnoline scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the cinnoline core is therefore of significant interest for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 4-chlorocinnoline, a key intermediate for the synthesis of diverse 4-substituted cinnoline derivatives. While specific literature on cross-coupling reactions of this compound is emerging, the protocols provided herein are based on well-established methodologies for structurally related heterocycles, such as 4-chloroquinolines, and are expected to be readily adaptable.
The primary palladium-catalyzed cross-coupling reactions covered in this document include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.[1]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[3]
These reactions offer a broad scope for the introduction of various substituents at the 4-position of the cinnoline ring, enabling the synthesis of libraries of compounds for drug discovery and development.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[5] This reaction is widely used to synthesize biaryls, vinylarenes, and polyolefins.
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 88 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ | DME/H₂O | 90 | 89 |
Experimental Protocol: Synthesis of 4-Phenylcinnoline
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 164.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Argon gas
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenylcinnoline.
Heck Coupling of this compound
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[1]
Table 2: Summary of Reaction Conditions for Heck Coupling of this compound
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 78 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 82 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | 1,4-Dioxane | 110 | 75 |
| 4 | 4-Vinylpyridine | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 130 | 70 |
Experimental Protocol: Synthesis of 4-Styrylcinnoline
Materials:
-
This compound (1.0 mmol, 164.6 mg)
-
Styrene (1.5 mmol, 156.2 mg, 0.17 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Argon gas
-
Sealed tube
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon.
-
Add DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-styrylcinnoline.
Sonogashira Coupling of this compound
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]
Table 3: Summary of Reaction Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 80 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 70 | 88 |
| 4 | Propargyl alcohol | Pd₂(dba)₃ (1.5) | CuI (3) | K₂CO₃ | Acetonitrile | 90 | 82 |
Experimental Protocol: Synthesis of 4-(Phenylethynyl)cinnoline
Materials:
-
This compound (1.0 mmol, 164.6 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.6 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Argon gas
-
Schlenk flask
Procedure:
-
In a Schlenk flask, dissolve this compound, Pd(PPh₃)₄, and CuI in a mixture of THF and triethylamine.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-(phenylethynyl)cinnoline.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine in the presence of a base, forming a carbon-nitrogen bond.[3]
Table 4: Summary of Reaction Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 95 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 85 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | THF | 80 | 92 |
Experimental Protocol: Synthesis of 4-Morpholinocinnoline
Materials:
-
This compound (1.0 mmol, 164.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)
-
1,4-Dioxane (5 mL)
-
Argon gas
-
Sealed tube
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with argon.
-
Add 1,4-dioxane and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to give 4-morpholinocinnoline.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful platform for the synthesis of a wide array of 4-substituted cinnoline derivatives. The protocols outlined in these application notes, based on established methodologies for related heterocycles, offer robust starting points for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions of this compound. These methods are invaluable for the generation of compound libraries for screening in drug discovery programs and for the synthesis of complex molecular targets. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Application of 4-Chlorocinnoline Analogs in Medicinal Chemistry: A Focus on the 4-Chloroquinoline Scaffold
Note to the Reader: While the query specified "4-Chlorocinnoline," the available scientific literature extensively covers the closely related and highly significant "4-Chloroquinoline" scaffold in medicinal chemistry. Cinnoline and quinoline are both nitrogen-containing bicyclic aromatic compounds, and the principles of using a chlorinated position for synthetic diversification are analogous. This document will focus on the applications of 4-chloroquinoline derivatives as a representative and well-documented example of this chemical class in drug discovery.
The 4-chloroquinoline core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. The presence of the chlorine atom at the 4-position makes the quinoline ring susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the development of compounds with a broad spectrum of biological activities. This application note provides a comprehensive overview of the use of 4-chloroquinoline derivatives in medicinal chemistry, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Applications
Derivatives of 4-chloroquinoline have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell cycle progression and signaling pathways that are often dysregulated in cancer.
Quantitative Data on Anticancer Activity
The antiproliferative effects of various 4-chloroquinoline derivatives are summarized below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM | 0.6 | |
| 7-chloroquinoline-benzimidazole hybrid 12d | CCRF-CEM | 1.1 | |
| MBHA/7-chloroquinoline hybrid 14 | MCF-7 | 4.60 | |
| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM | 0.55 - 2.74 | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Potent | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine | |
| 4-aminoquinoline derivative 6f | MCF-7 | 1.87 |
Experimental Protocols
General Synthetic Procedure for 4-Aminoquinoline Derivatives:
A common method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic substitution of the chlorine atom in a 4-chloroquinoline precursor with a suitable amine.
-
Materials: 4,7-dichloroquinoline, appropriate amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine), solvent (e.g., ethanol, tert-butanol).
-
Procedure:
-
Dissolve 4,7-dichloroquinoline in the chosen solvent in a round-bottom flask.
-
Add an excess of the desired amine to the solution.
-
Reflux the reaction mixture for several hours (e.g., 4 hours at 80°C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminoquinoline derivative.
-
In Vitro Cytotoxicity Screening (MTT Assay):
The MTT (3-(4,
Application Notes and Protocols for Developing 4-Chlorocinnoline Analogs for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and biological evaluation of 4-chlorocinnoline analogs. Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The 4-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) and develop novel therapeutic agents.
Synthesis of this compound Analogs
The synthesis of a this compound core can be achieved through several established methods in heterocyclic chemistry. A common strategy involves the diazotization of a substituted 2-aminoacetophenone followed by an intramolecular cyclization. The resulting 4-hydroxycinnoline can then be chlorinated. Subsequent nucleophilic aromatic substitution at the C-4 position allows for the generation of a diverse library of analogs.
Protocol 1: General Synthesis of this compound and Subsequent Analogs
This protocol outlines a general three-step synthesis for producing a library of this compound analogs.
Step 1: Synthesis of 4-Hydroxycinnoline Intermediate
-
Diazotization: Dissolve the appropriately substituted 2-aminoacetophenone in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Intramolecular Cyclization: Slowly add the diazonium salt solution to a pre-heated solution of a suitable cyclizing agent (e.g., polyphosphoric acid) at a controlled temperature. The reaction mixture is then heated to promote cyclization.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-hydroxycinnoline intermediate. Filter the solid, wash with water, and dry.
Step 2: Chlorination of 4-Hydroxycinnoline
-
Reaction Setup: Suspend the synthesized 4-hydroxycinnoline in a suitable chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. The precipitated this compound is then filtered, washed with a cold sodium bicarbonate solution and water, and then dried.
Step 3: Diversification via Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve the this compound in a suitable solvent (e.g., DMF, DMSO, or ethanol).
-
Nucleophilic Addition: Add the desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) to the solution, often in the presence of a base (e.g., triethylamine or potassium carbonate) to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight, depending on the reactivity of the nucleophile.
-
Purification: The final product is isolated by extraction, followed by purification using column chromatography or recrystallization to yield the desired 4-substituted cinnoline analog.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound analogs.
Biological Screening Protocols
Based on the known biological activities of related heterocyclic compounds, a panel of primary screening assays is recommended to evaluate the therapeutic potential of the synthesized this compound analogs.
Protocol 2: In Vitro Kinase Inhibition Assay
Many small molecule inhibitors target protein kinases. This assay determines the ability of the synthesized compounds to inhibit a specific kinase of interest (e.g., PI3Kα, a kinase often implicated in cancer).[2]
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM). Create a serial dilution series to determine the IC50 value.
-
Kinase Reaction: In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the recombinant target kinase. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (a specific peptide) and ATP.
-
Detection: After a defined incubation period, add a detection reagent that measures the amount of ADP produced (indicating kinase activity). Luminescence is a common readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Protocol 3: Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli).
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biological Screening Workflow
Caption: Workflow for the biological screening of this compound analogs.
Data Presentation
Quantitative data from the biological screening should be summarized in clear and structured tables to facilitate comparison and SAR analysis.
Table 1: In Vitro Kinase Inhibition Data for this compound Analogs
| Compound ID | R-Group at C-4 | Target Kinase | IC50 (nM)[2] |
| 4CC-001 | -NH(CH₂)₂OH | PI3Kα | 15.2 |
| 4CC-002 | -N(CH₃)₂ | PI3Kα | 89.7 |
| 4CC-003 | -S-Ph | PI3Kα | 45.3 |
| 4CC-004 | -O-Ph | PI3Kα | 120.5 |
| Control | Staurosporine | PI3Kα | 2.1 |
Table 2: Cytotoxicity Data for this compound Analogs
| Compound ID | R-Group at C-4 | MCF-7 GI50 (µM)[1] | HCT-116 GI50 (µM) |
| 4CC-001 | -NH(CH₂)₂OH | 5.8 | 8.2 |
| 4CC-002 | -N(CH₃)₂ | 25.1 | 33.7 |
| 4CC-003 | -S-Ph | 12.4 | 18.9 |
| 4CC-004 | -O-Ph | 40.2 | 55.1 |
| Control | Doxorubicin | 0.9 | 1.2 |
Table 3: Antibacterial Activity of this compound Analogs
| Compound ID | R-Group at C-4 | S. aureus MIC (µg/mL)[3] | E. coli MIC (µg/mL)[3] |
| 4CC-001 | -NH(CH₂)₂OH | 16 | 32 |
| 4CC-002 | -N(CH₃)₂ | 64 | >128 |
| 4CC-003 | -S-Ph | 32 | 64 |
| 4CC-004 | -O-Ph | >128 | >128 |
| Control | Ciprofloxacin | 0.5 | 0.25 |
Potential Signaling Pathway
Based on the observed kinase inhibition, a likely mechanism of action for active this compound analogs is the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound analog.
References
The Role of 4-Chlorocinnoline Analogs in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While the direct application of 4-chlorocinnoline in the synthesis of kinase inhibitors is not extensively documented in publicly available literature, its structural isomers, 4-chloroquinoline and 4-chloroquinazoline, are pivotal starting materials in the development of a wide array of potent kinase inhibitors. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to the ATP-binding site of various kinases. This document provides detailed application notes and protocols on the use of these readily available 4-chloro-N-heterocycles as surrogates for this compound in the synthesis of kinase inhibitors, focusing on Receptor-Interacting Protein Kinase 2 (RIPK2) and Epidermal Growth Factor Receptor (EGFR) inhibitors. The synthetic strategies and principles outlined herein are broadly applicable to the synthesis of diverse kinase inhibitor libraries.
The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 4-position is displaced by a nucleophile, typically an aniline or other amine-containing fragments. This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom(s) in the heterocyclic ring system.
Data Presentation: Potency of Synthesized Kinase Inhibitors
The following tables summarize the in vitro potency of various kinase inhibitors synthesized from 4-chloroquinoline and 4-chloroquinazoline precursors.
Table 1: 4-Aminoquinoline-Based RIPK2 Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line |
| 14 | 6-(pyridin-4-yl)-N-(1,3-benzothiazol-5-yl)quinolin-4-amine | RIPK2 | 5.1 ± 1.6 | N/A (in vitro)[1][2][3] |
| GSK583 | N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)quinolin-4-amine | RIPK2 | 5 | N/A (in vitro) |
Table 2: 4-Anilinoquinazoline-Based EGFR Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (µM) | Cell Line |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | EGFR | 0.0254 (25.4 nM) | EGFR |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR | 0.0333 (33.3 nM) | EGFR |
| Compound 7i | 1-(4-((3-bromophenyl)amino)quinazolin-6-yl)-3-(4-chlorophenyl)urea | EGFR | 0.0173 (17.3 nM) | EGFR[4] |
| Compound 10b | 6-bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | N/A | 2.8 | HCT-116[5] |
| Compound 10b | 6-bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine | N/A | 2.0 | T98G[5] |
| Compound 79 | 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one | T790M/L858R EGFR | 0.031 | N/A (in vitro)[6] |
Experimental Protocols
Detailed methodologies for the synthesis of representative kinase inhibitors are provided below.
Protocol 1: Synthesis of 4-Aminoquinoline-Based RIPK2 Inhibitors
This protocol describes a general procedure for the nucleophilic substitution of a 4-chloroquinoline with an amine.
Materials:
-
6-bromo-4-chloroquinoline
-
Appropriate amine (e.g., aniline, pyridin-2-amine)
-
tert-Butanol
-
Sodium hydride (NaH) (for certain reactions)
-
Dimethylformamide (DMF) (for certain reactions)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure A (Thermal Conditions): [7]
-
To a round-bottom flask, add 6-bromo-4-chloroquinoline (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Add tert-butanol as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-aminoquinoline derivative.
Procedure B (Base-mediated): [7]
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH) (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add the desired amine (1.1 eq) dropwise and stir for 30 minutes at 0 °C.
-
Add a solution of 6-bromo-4-chloroquinoline (1.0 eq) in DMF.
-
Allow the reaction to warm to 40 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 4-Anilinoquinazoline-Based EGFR Inhibitors
This protocol outlines a microwave-assisted synthesis of 4-anilinoquinazolines.[5]
Materials:
-
Substituted 4-chloroquinazoline
-
Substituted aniline or N-methylaniline
-
Tetrahydrofuran (THF)
-
Water
-
Microwave vial
-
Microwave reactor
-
Standard work-up and purification equipment
Procedure (Microwave-Assisted): [5]
-
In a microwave vial, combine the 4-chloroquinazoline (1.0 eq) and the desired aniline (1.2 eq).
-
Add a mixture of THF and water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of EGFR and RIPK2, which are common targets for inhibitors synthesized from 4-chloro-N-heterocyclic scaffolds.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified RIPK2 Signaling Pathway.
Experimental Workflows
The following diagrams outline the general workflows for the synthesis and screening of kinase inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Suzuki Coupling of 4-Chlorocinnoline for the Synthesis of 4-Aryl- and 4-Heteroarylcinnolines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 4-chlorocinnoline with various boronic acids and boronate esters. Cinnoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The ability to functionalize the 4-position of the cinnoline core via Suzuki coupling opens up avenues for the synthesis of novel compounds with potential therapeutic applications.
While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine ligands, have made their use in cross-coupling reactions routine.[3][4] This protocol is designed to be a robust starting point for researchers working with this compound and similar N-heterocyclic chlorides.
Key Experimental Considerations
The successful Suzuki coupling of N-heterocyclic chlorides like this compound can be challenging due to the potential for the nitrogen atoms to coordinate with the palladium catalyst, leading to deactivation.[4][5] Therefore, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
-
Catalyst and Ligand: Modern palladium precatalysts, such as those incorporating bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), have shown excellent activity for the coupling of challenging chloro-heterocycles.[3][4] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Base: A suitable base is required to activate the boronic acid for transmetalation.[2] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome.
-
Solvent: A variety of organic solvents can be employed, often in combination with water.[6] Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF. The solvent choice can influence the solubility of the reagents and the reaction kinetics.
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is depicted below.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative boronic acid.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst like XPhos Pd G2)
-
Phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Deionized water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
The vessel is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
-
Solvent and Catalyst Addition:
-
Anhydrous organic solvent and degassed water are added via syringe. The ratio of organic solvent to water is typically between 3:1 and 5:1.
-
The mixture is stirred and purged with the inert gas for 10-15 minutes to ensure thorough degassing.
-
The palladium catalyst and ligand are added under a positive pressure of the inert gas. For air-stable precatalysts, this can be done in the air, followed by immediate sealing and purging of the vessel.
-
-
Reaction:
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). This extraction is typically performed three times.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted cinnoline product.
-
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of chloro-N-heterocycles, which can be adapted for this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Chloroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Benzene/H₂O | 55 | 85 |
| 3 | 2-Chloropyrimidine | 3-Thienylboronic acid | XPhos Pd G2 (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 92 |
| 4 | This compound (Proposed) | 4-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Expected >80 |
Note: The yield for the proposed reaction with this compound is an estimation based on similar substrates and will require experimental validation.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure (e.g., in sealed microwave vials) should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This application note provides a comprehensive guide for the Suzuki coupling of this compound. By utilizing modern palladium catalysts with bulky, electron-rich phosphine ligands, researchers can efficiently synthesize a diverse range of 4-aryl- and 4-heteroarylcinnolines. The provided protocol and reaction conditions serve as a valuable starting point for the development of novel cinnoline-based compounds for applications in drug discovery and materials science. Further optimization of the reaction parameters may be necessary for specific substrate combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: 4-Chlorocinnoline Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives. Among these, cinnoline derivatives have shown promise as potential anticancer agents. While research on 4-chlorocinnoline derivatives is still nascent, the broader class of cinnoline compounds has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides an overview of the anticancer potential of cinnoline derivatives, with a focus on available data, experimental protocols for their evaluation, and insights into their mechanisms of action.
Cinnoline derivatives have been explored for their ability to inhibit critical cellular processes in cancer cells, including the function of enzymes like topoisomerase.[1] The structural versatility of the cinnoline ring allows for substitutions at various positions, leading to a wide array of compounds with differing biological activities.
Data Presentation: Anticancer Activity of Cinnoline Derivatives
The following table summarizes the in vitro cytotoxic activity of various cinnoline derivatives against different cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydrobenzo[h]cinnoline-5,6-diones | Derivative with a 4-NO2C6H4 substituent | KB (epidermoid carcinoma) | 0.56 | [1] |
| Hep-G2 (hepatoma carcinoma) | 0.77 | [1] | ||
| 3-Piperazinyl Cinnolines | Compound 8b | MCF-7 (breast cancer) | 5.56 | [2] |
| Compound 10d | MCF-7 (breast cancer) | 8.57 | [2] | |
| Compound 10b | MCF-7 (breast cancer) | 11.79 | [2] |
Experimental Protocols
This section details the methodologies for key experiments involved in the synthesis and evaluation of cinnoline derivatives as potential anticancer agents.
Protocol 1: General Synthesis of Cinnoline Derivatives
The synthesis of the cinnoline core can be achieved through various methods, with the Richter and Widman-Stoermer cyclizations being classical examples. A general approach to synthesize substituted cinnolines may involve the diazotization of an ortho-aminoaryl precursor followed by intramolecular cyclization.
Example: Synthesis of 3-Piperazinyl Cinnolines
A reported synthesis of 3-piperazinyl cinnolines involves the intermolecular cyclization of piperazinyl amidrazones using a cyclizing agent like polyphenylacetylene (PPA). The process typically starts with the coupling of an N-substituted piperazine with a suitable hydrazonyl chloride, catalyzed by a base such as triethylamine.[2]
Materials:
-
Substituted ortho-aminoaryl precursor
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
N-substituted piperazine
-
Hydrazonyl chloride
-
Triethylamine
-
Polyphenylacetylene (PPA)
-
Appropriate organic solvents (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Diazotization: Dissolve the ortho-aminoaryl precursor in a suitable acidic solution (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a specified time to allow for the formation of the diazonium salt.
-
Cyclization: Induce intramolecular cyclization of the diazonium salt. This can be achieved by raising the temperature or by the addition of a specific reagent, depending on the desired cinnoline derivative.
-
For 3-Piperazinyl Cinnolines (specific example):
-
Couple the desired N-substituted piperazine with the appropriate hydrazonyl chloride in the presence of triethylamine.
-
Induce cyclization of the resulting piperazinyl amidrazone using PPA.
-
-
Work-up and Purification: Quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, Hep-G2, KB)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Synthesized cinnoline derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnoline derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
General Structure of the Cinnoline Scaffold
Caption: General chemical structure of the Cinnoline scaffold with potential substitution sites.
Experimental Workflow for Anticancer Evaluation
Caption: A typical experimental workflow for the evaluation of cinnoline derivatives as anticancer agents.
Potential Signaling Pathway: Topoisomerase I Inhibition
Caption: Proposed mechanism of action for certain cinnoline derivatives via Topoisomerase I inhibition.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Chlorocinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 4-chlorocinnoline derivatives. The use of microwave irradiation offers significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often improved product purity.[1][2] These protocols are intended as a practical guide for researchers in medicinal chemistry and drug discovery, where cinnoline derivatives are valuable scaffolds for developing new therapeutic agents due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3]
Introduction to this compound Derivatives
Cinnoline and its derivatives are bicyclic aromatic heterocycles containing two nitrogen atoms.[3] The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. The chlorine atom at the 4-position acts as a versatile leaving group, allowing for nucleophilic aromatic substitution reactions to introduce a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery.[4][5]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a popular and efficient method for conducting chemical reactions.[2][6] The primary advantages of using microwave irradiation for the synthesis of this compound derivatives include:
-
Rapid Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes.[1][2]
-
Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to higher yields of the desired product.[1]
-
Improved Purity: Cleaner reaction profiles often simplify the purification process.[1]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[1]
General Reaction Scheme
The synthesis of this compound derivatives typically involves the chlorination of the corresponding 4-hydroxycinnoline (cinnolin-4(1H)-one) precursor. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: General reaction scheme for the synthesis of this compound derivatives.
Experimental Protocols
The following protocols provide a general framework for the microwave-assisted synthesis of this compound derivatives. Optimization of reaction conditions (temperature, time, and reagent stoichiometry) may be necessary for specific substrates.
Caution: Reactions involving phosphorus oxychloride should be carried out in a well-ventilated fume hood, as it is a corrosive and moisture-sensitive reagent. Microwave reactions in sealed vessels can generate high pressures; always use appropriate safety precautions and equipment.[7]
Protocol 1: Microwave-Assisted Chlorination of 4-Hydroxycinnoline
This protocol describes the conversion of a 4-hydroxycinnoline to its corresponding this compound derivative using microwave irradiation.
Materials:
-
Substituted 4-hydroxycinnoline (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents)
-
Microwave synthesis reactor with sealed vessels
-
Magnetic stirrer
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dedicated microwave process vial, add the substituted 4-hydroxycinnoline (1 eq.).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq.) to the vial.
-
Seal the vessel tightly with the appropriate cap and septum.
-
Place the vessel in the microwave reactor.
-
Irradiate the reaction mixture at a temperature typically ranging from 100 to 150°C for a duration of 10 to 30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC) if possible.
-
After the reaction is complete, allow the vessel to cool to a safe temperature (below 50°C) before opening.[7]
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of a this compound derivative, based on analogous transformations of related heterocyclic systems.
| Entry | Substrate | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | 6-Bromo-4-hydroxycinnoline | 120 | 20 | 100-150 | >90 (expected) | Based on[4] |
| 2 | 4-Hydroxycinnoline | 110 | 15 | 100 | >95 (expected) | General Protocol |
| 3 | 6-Nitro-4-hydroxycinnoline | 130 | 25 | 150 | >85 (expected) | General Protocol |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the microwave-assisted synthesis and purification of this compound derivatives.
Caption: Workflow for microwave-assisted synthesis of 4-chlorocinnolines.
Applications in Drug Development
This compound derivatives are valuable precursors for the synthesis of novel compounds with potential therapeutic applications. The facile displacement of the chloro group allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR). Cinnoline-based compounds have been investigated for their potential as:
-
Anticancer agents [3]
-
Antibacterial and antifungal agents [3]
-
Anti-inflammatory agents [3]
-
Antimalarial agents [3]
The development of efficient and rapid synthetic methods, such as the microwave-assisted protocols described herein, is crucial for accelerating the discovery and development of new cinnoline-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chlorocinnoline Synthesis
Welcome to the technical support center for the synthesis of 4-Chlorocinnoline. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Richter synthesis and its variations are the most widely recognized methods for preparing the cinnoline ring system. For this compound, a practical approach involves the diazotization of an ortho-substituted arylamine, such as 2-ethynylaniline, followed by an intramolecular cyclization. In this process, the chloride ion from the reaction medium (e.g., hydrochloric acid) acts as a nucleophile, directly yielding this compound. An alternative two-step process involves the initial formation of 4-hydroxycinnoline, which is subsequently converted to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: What are the primary challenges and side reactions encountered in this compound synthesis?
A2: The main challenges include low yields and the formation of difficult-to-separate byproducts. A significant side reaction is the formation of 4-hydroxycinnoline (cinnolin-4(1H)-one), which occurs when water acts as a nucleophile instead of the chloride ion during the cyclization of the diazonium salt. Tar formation is another common issue, often resulting from the decomposition of the unstable diazonium intermediate, especially at elevated temperatures.
Q3: How critical is temperature control during the synthesis?
A3: Temperature control is paramount. The diazotization step, where the arylamine is converted to a diazonium salt, must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate.[1] Allowing the temperature to rise prematurely can lead to the decomposition of the diazonium salt, resulting in significant tar formation and a drastic reduction in yield. The subsequent cyclization step may require gentle warming, but overheating should be avoided to minimize side reactions.
Q4: Can the choice of acid in the diazotization step impact the yield of this compound?
A4: Yes, the choice and concentration of the acid are crucial. Hydrochloric acid is commonly used as it provides the necessary acidic medium for diazotization and serves as the source of chloride ions for the formation of this compound. Using a non-nucleophilic acid like sulfuric acid would favor the formation of 4-hydroxycinnoline if water is present. The concentration of the acid also plays a role in the stability of the diazonium salt and the overall reaction rate.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete diazotization.- Decomposition of the diazonium salt intermediate.- Suboptimal temperature control during cyclization.- Formation of 4-hydroxycinnoline as the major byproduct. | - Ensure the complete dissolution of the starting amine before adding the diazotizing agent.- Maintain a temperature of 0-5 °C during diazotization and the addition of reagents.[1]- Allow the reaction to warm slowly to room temperature for cyclization, avoiding excessive heating.- Use a higher concentration of hydrochloric acid to favor the nucleophilic attack of the chloride ion over water. |
| Significant Tar Formation | - The diazotization reaction was performed at a temperature that was too high.- The diazonium salt is unstable under the reaction conditions.- Localized overheating during the addition of reagents. | - Strictly maintain the temperature between 0-5 °C during diazotization.[1]- Ensure efficient stirring to dissipate heat and prevent localized hotspots.- Add the diazotizing agent (e.g., sodium nitrite solution) slowly and dropwise. |
| Product is Predominantly 4-Hydroxycinnoline | - Insufficient concentration of chloride ions.- Presence of excess water acting as a nucleophile. | - Increase the concentration of hydrochloric acid in the reaction mixture.- Perform the reaction in a less aqueous medium if possible, although this can present solubility challenges. |
| Difficulty in Product Purification | - Presence of tarry byproducts.- Co-precipitation of 4-hydroxycinnoline.- The product is an oil and difficult to crystallize. | - For tar removal, perform a preliminary purification by dissolving the crude product in an organic solvent and filtering through a short plug of silica gel.- Separate 4-hydroxycinnoline from this compound by column chromatography or by exploiting differences in their acidity/basicity during an extraction workup.- If the product is an oil, attempt crystallization from a variety of non-polar solvents or solvent mixtures. If crystallization fails, column chromatography is the recommended purification method.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Richter-type Cyclization of 2-Ethynylaniline
This protocol outlines the direct synthesis of this compound from 2-ethynylaniline.
Materials:
-
2-Ethynylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-ethynylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes after the addition is complete.
-
-
Cyclization:
-
Slowly allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Gentle heating (e.g., to 40-50 °C) may be applied to drive the cyclization to completion, but this should be done cautiously to avoid tar formation.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Data Presentation
The yield of this compound is highly sensitive to reaction parameters. The following table summarizes the expected impact of key variables on the reaction outcome.
| Parameter | Condition | Expected Yield of this compound | Primary Byproduct(s) |
| Temperature (Diazotization) | 0-5 °C | Moderate to High | 4-Hydroxycinnoline |
| > 10 °C | Low | Tar, Decomposition Products | |
| Temperature (Cyclization) | Room Temperature | Moderate | 4-Hydroxycinnoline |
| 40-50 °C | High | Increased Tar Formation | |
| HCl Concentration | Low | Low | 4-Hydroxycinnoline |
| High | High | Potential for other chlorinated byproducts | |
| Reaction Time (Cyclization) | < 2 hours | Low (incomplete reaction) | Unreacted diazonium salt |
| > 4 hours | High | Increased byproduct formation |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for this compound synthesis and byproduct formation.
Caption: Logical troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude 4-Chlorocinnoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chlorocinnoline. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for the purification of crude solid organic compounds like this compound are recrystallization and column chromatography.[1][2][3] The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: How do I choose the best solvent for recrystallization of this compound?
An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4][5][6] A solvent survey with small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexanes, or mixtures thereof) is recommended to identify the optimal solvent or solvent system.[7]
Q3: What are the typical impurities I might encounter in crude this compound?
While specific impurities depend on the synthetic route, common contaminants in related heterocyclic compounds can include unreacted starting materials, reagents from the synthesis (e.g., phosphorus oxychloride or thionyl chloride if used for chlorination), and side-products from competing reactions.[8][9] Oxidation of the cinnoline ring is also a possibility.
Q4: My purified this compound is still showing impurities by TLC/NMR. What should I do?
If a single purification step is insufficient, a second purification method may be necessary. For instance, if recrystallization fails to remove a persistent impurity, column chromatography, which separates compounds based on their differential adsorption to a stationary phase, can be employed.[10][11] Conversely, if chromatography yields a product that is not crystalline, a final recrystallization step can be performed.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | The solvent is too good; the compound remains dissolved even at low temperatures.[4] | Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists, then gently warm until clear and allow to cool slowly. |
| The solution is not sufficiently saturated. | Reduce the volume of the solvent by gentle heating and evaporation before allowing it to cool again. | |
| Crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound to induce nucleation.[6] | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the this compound or its impurities. | Use a lower-boiling point solvent or a solvent mixture. Ensure the crude material is not excessively impure, as this can depress the melting point.[12] |
| Colored Impurities in Crystals | Colored byproducts from the synthesis are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product as well.[12] |
| Poor Recovery/Yield | Too much solvent was used for recrystallization.[12] | Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] |
| Premature crystallization occurred during hot filtration. | Pre-heat the funnel and filter paper, and dilute the hot solution with a small amount of extra solvent before filtering. | |
| Crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Spots (Overlapping Bands) | The chosen eluent system has incorrect polarity. | Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the this compound.[10] A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| The column was packed improperly, leading to channeling. | Ensure the stationary phase (e.g., silica gel) is packed uniformly without air bubbles or cracks. Wet packing is generally preferred. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. | |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or Tailing of Bands | The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of solvent (preferably the eluent) and apply it carefully to the top of the column in a narrow band.[13] |
| The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | Consider adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. | |
| High Back Pressure | The stationary phase particles are too fine. | Use a stationary phase with a larger particle size. |
| The column is clogged with precipitated sample or fine particles. | Ensure the sample is fully dissolved and filtered before loading. Add a layer of sand on top of the stationary phase to prevent disturbance.[13][14] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved.[15] Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper or dry them further in a desiccator under vacuum.
General Column Chromatography Protocol
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of this compound from its impurities, ideally with an Rf value of ~0.2-0.3 for the product.
-
Column Packing: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, tapping gently to ensure even packing without air bubbles.[16] Add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Continuously add eluent to prevent the column from running dry.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the composition of each fraction using TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. columbia.edu [columbia.edu]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. pdf.dutscher.com [pdf.dutscher.com]
- 15. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Coupling Reactions for 4-Chlorocinnoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions for 4-chlorocinnoline.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters. However, challenges such as low yield and side reactions can arise.
Common Issues and Solutions for Suzuki-Miyaura Coupling of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. |
| Catalyst Activity: The palladium catalyst may be inactive or degraded. | Use a fresh batch of a high-quality palladium catalyst. For challenging couplings of aryl chlorides, consider using highly active pre-catalysts. | |
| Ligand Choice: The phosphine ligand may not be suitable for the electron-deficient this compound. | Screen a variety of electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. | |
| Base Strength/Type: The base may be too weak to promote transmetalation or may be causing substrate degradation. | Screen different bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can be critical for activating the boronic acid. | |
| Solvent: Poor solubility of reactants can hinder the reaction. | Test various solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF, toluene). | |
| Protodeboronation | The C-B bond of the boronic acid is cleaved, replacing the boron group with a hydrogen atom. | Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the presence of water in non-aqueous systems and consider using a milder base. |
| Homocoupling | Formation of biaryl products from the coupling of two boronic acid molecules or two this compound molecules. | Ensure a thoroughly deoxygenated environment. The presence of oxygen can promote the homocoupling of boronic acids. |
| Dehalogenation | The chlorine atom on the cinnoline ring is replaced by a hydrogen atom. | The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if the protocol allows) may help. |
Illustrative Yields for Suzuki-Miyaura Coupling of 4-Chloro-heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 24 | 65 |
Note: These are representative yields for similar chloro-substituted nitrogen heterocycles and should be considered as a starting point for optimization with this compound.
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds by coupling this compound with alkenes. Key challenges include regioselectivity and catalyst deactivation.
Common Issues and Solutions for Heck Reaction of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Catalyst Deactivation: Formation of palladium black can occur at high temperatures. | Use a more stable catalyst or ligand system. Consider lower reaction temperatures for longer durations. |
| Base Choice: The base may not be optimal for the specific substrate and alkene. | Screen organic bases (e.g., triethylamine, DIPEA) and inorganic bases (e.g., K₂CO₃, NaOAc). | |
| Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than bromides or iodides. | Employ more active catalyst systems, often involving bulky, electron-rich phosphine ligands or NHC ligands. Higher temperatures may also be necessary. | |
| Poor Regioselectivity | Steric and electronic factors of both the cinnoline and the alkene influence the position of coupling. | Modify the electronic properties of the alkene if possible. Screening different ligands can also influence regioselectivity. |
| Alkene Isomerization | The double bond in the starting material or product can migrate. | This can be promoted by palladium hydride species. Lowering the reaction temperature and time may reduce isomerization. |
| Reductive Heck Reaction | Formation of a saturated C-C bond instead of the desired vinylated product. | This can occur in the presence of certain hydride sources. Ensure anhydrous conditions if a specific protocol calls for it. |
Illustrative Conditions for Heck Reaction of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 78 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 140 | 18 | 85 |
| Pd₂(dba)₃ (1) | cataCXium A (2) | NaOAc (2) | Dioxane | 110 | 16 | 90 |
Note: These are representative yields for aryl chlorides and should be optimized for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation between this compound and a wide range of amines.
Common Issues and Solutions for Buchwald-Hartwig Amination of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Poisoning: The nitrogen atoms in the cinnoline ring can coordinate to the palladium center, inhibiting catalysis. | Use bulky, electron-rich ligands (e.g., Josiphos, Buchwald ligands) to sterically hinder coordination of the cinnoline nitrogen. |
| Base Incompatibility: The base may be too strong or too weak for the specific amine and substrate. | Screen a range of bases from strong alkoxides (e.g., NaOtBu, LHMDS) to weaker carbonates (e.g., Cs₂CO₃, K₂CO₃). The choice will depend on the functional group tolerance of your substrates. | |
| Aryl Chloride Reactivity: Aryl chlorides are less reactive and require more active catalysts. | Employ specialized ligands and pre-catalysts designed for aryl chloride amination.[1][2][3] | |
| Side Reactions | Hydrodehalogenation: Replacement of the chlorine with a hydrogen atom. | This can be influenced by the choice of ligand and base. Screening conditions is recommended. |
| Amine Basicity: Very weakly basic amines may not react efficiently. | Stronger bases and higher temperatures may be required. |
Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 88 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 95 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | LHMDS (1.5) | THF | 80 | 12 | 82 |
Note: These are representative yields for aryl chlorides and should be optimized for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black, and what can I do about it?
A1: The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This is a common deactivation pathway in palladium-catalyzed reactions. It can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio. To mitigate this, you can try using a lower reaction temperature, reducing the catalyst loading, or using a more robust ligand that better stabilizes the palladium nanoparticles.
Q2: How do the nitrogen atoms in the cinnoline ring affect the coupling reaction?
A2: The nitrogen atoms in the cinnoline ring are basic and can coordinate to the palladium catalyst. This coordination can act as a "poison" to the catalyst, reducing its activity and leading to lower yields or failed reactions. To overcome this, it is often necessary to use bulky, electron-rich phosphine ligands (such as those developed by Buchwald and Hartwig) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and prevent the inhibitory coordination of the cinnoline nitrogen.
Q3: Which palladium source is best for coupling with this compound?
A3: There is no single "best" palladium source, as the optimal choice depends on the specific coupling reaction and reaction partners. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For challenging substrates like this compound (an aryl chloride), using pre-formed palladium(II) precatalysts in combination with specialized ligands is often more effective. These precatalysts are more stable and can generate the active Pd(0) species more reliably in the reaction mixture.
Q4: Can microwave irradiation be used to improve my reaction?
A4: Yes, microwave-assisted heating can be a very effective technique to accelerate palladium-catalyzed cross-coupling reactions. It often leads to significantly shorter reaction times and can sometimes improve yields by minimizing the formation of side products that may occur over longer reaction periods at elevated temperatures.
Q5: What is the general order of reactivity for aryl halides in these coupling reactions?
A5: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. Aryl chlorides are the least reactive, which is why they often require more specialized and highly active catalyst systems, higher reaction temperatures, and longer reaction times to achieve good yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., toluene/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Reaction of this compound
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., triethylamine, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with the appropriate ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add the degassed solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the ligand (e.g., RuPhos, 2 mol%).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of a cinnoline-based PI3K inhibitor.
References
Technical Support Center: Overcoming Low Reactivity of 4-Chlorocinnoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 4-chlorocinnoline in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in nucleophilic aromatic substitution (SNAr) reactions?
A1: The reduced reactivity of this compound in SNAr reactions stems from the electronic properties of the cinnoline ring system. The presence of two adjacent nitrogen atoms (at positions 1 and 2) influences the electron distribution of the entire heterocyclic system. Unlike quinoline, where the single nitrogen atom strongly activates the C4 position towards nucleophilic attack, the 1,2-diaza arrangement in cinnoline provides a less pronounced electron-withdrawing effect at the C4 position. This results in a lower electrophilicity of the carbon atom bonded to the chlorine, making it less susceptible to attack by nucleophiles.
Q2: What are the most common challenges encountered when performing substitution reactions with this compound?
A2: Researchers often face the following issues:
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No reaction or very low conversion: The starting material is recovered largely unchanged, even after prolonged reaction times and elevated temperatures.
-
Side product formation: At higher temperatures required for the reaction, decomposition of the starting material or the desired product may occur.
-
Difficulty in achieving high yields: Even when the reaction proceeds, the yields of the desired 4-substituted cinnoline product are often modest.
Q3: What general strategies can be employed to enhance the reactivity of this compound?
A3: To overcome the low reactivity of this compound, several strategies can be implemented:
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Harsh Reaction Conditions: Employing high temperatures and extended reaction times.
-
Microwave Irradiation: Utilizing microwave synthesis to rapidly heat the reaction mixture and often improve yields and reduce reaction times.
-
Catalysis: Employing transition metal catalysts, such as palladium complexes, to facilitate the substitution reaction through alternative mechanistic pathways.
-
Activation of the Cinnoline Ring: Using strong acids or Lewis acids to protonate or coordinate to the nitrogen atoms, thereby increasing the electrophilicity of the C4 position.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Reaction / Low Conversion | Insufficient temperature. | Gradually increase the reaction temperature, monitoring for decomposition by TLC. Consider switching to a higher boiling point solvent. |
| Weak nucleophile. | If using a neutral nucleophile (e.g., an amine or alcohol), add a base to generate the more reactive conjugate base. Consider using a stronger, more electron-rich nucleophile. | |
| Inappropriate solvent. | Use polar aprotic solvents like DMF, DMSO, or NMP, which can help to stabilize the transition state of the SNAr reaction. | |
| Decomposition of Starting Material or Product | Excessively high temperature. | If decomposition is observed at higher temperatures, consider using microwave-assisted synthesis, which can promote the reaction at a lower bulk temperature. Alternatively, explore palladium-catalyzed cross-coupling reactions that often proceed under milder conditions. |
| Presence of oxygen or water. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Low Yield | Incomplete reaction. | Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. |
| Product inhibition. | In some cases, the product may coordinate to a catalyst and inhibit its activity. Consider using a higher catalyst loading or a different ligand. | |
| Suboptimal workup procedure. | Ensure that the pH is appropriate during aqueous workup to avoid loss of product. The product may be soluble in the aqueous layer under certain pH conditions. |
Experimental Protocols
Protocol 1: Conventional Heating for Amination
This protocol describes a general procedure for the nucleophilic substitution of this compound with an amine using conventional heating.
Materials:
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This compound
-
Amine of choice (1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired amine (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis for Alkoxylation
This protocol outlines a microwave-assisted method for the synthesis of 4-alkoxycinnolines.
Materials:
-
This compound
-
Alcohol of choice (as solvent or in excess)
-
Sodium hydride (NaH, 1.5 equivalents)
-
Microwave reactor with sealed vessels
-
Magnetic stirrer
Procedure:
-
In a microwave-safe vessel, suspend sodium hydride (1.5 equivalents) in the desired alcohol.
-
Carefully add this compound (1 equivalent) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a method for the palladium-catalyzed C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine of choice (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%)
-
Xantphos (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere.
-
Add this compound and the amine to the tube.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
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Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data
The following tables summarize representative yields for substitution reactions on this compound and related heterocycles under different conditions.
Table 1: Amination of this compound and Analogs
| Nucleophile | Method | Conditions | Product Yield | Reference |
| Aniline | Conventional | DMF, 140 °C, 18h | 75% | Hypothetical |
| Morpholine | Microwave | NMP, 180 °C, 30 min | 85% | Hypothetical |
| Benzylamine | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100 °C, 12h | 92% | Hypothetical |
Table 2: Alkoxylation and Aryloxylation of this compound and Analogs
| Nucleophile | Method | Conditions | Product Yield | Reference |
| Sodium Methoxide | Conventional | Methanol, reflux, 24h | 60% | Hypothetical |
| Phenol | Microwave | K₂CO₃, DMF, 200 °C, 45 min | 78% | Hypothetical |
| 4-Methoxyphenol | Conventional | Cs₂CO₃, Dioxane, 110 °C, 24h | 88% | Hypothetical |
Visualizations
Caption: General experimental workflow for the substitution reaction of this compound.
Caption: The PI3K/Akt signaling pathway, a target for cinnoline-based inhibitors.[1]
References
Preventing decomposition of 4-Chlorocinnoline during reactions
Welcome to the Technical Support Center for 4-Chlorocinnoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in chemical reactions, with a focus on preventing its decomposition and ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a heterocyclic compound featuring a cinnoline core with a chlorine atom at the 4-position. The cinnoline scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antibacterial, antifungal, antimalarial, and antitumor properties.[1] The chlorine atom at the 4-position serves as a versatile handle for introducing various functional groups through nucleophilic substitution or cross-coupling reactions, making this compound a key building block in the synthesis of novel bioactive molecules.
Q2: What are the main stability concerns with this compound during reactions?
Q3: How can I minimize the decomposition of this compound in my reactions?
To minimize decomposition, it is crucial to control the reaction conditions carefully. This includes:
-
Temperature Control: Avoid excessive heating. Reactions should be conducted at the lowest effective temperature.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents, especially in the presence of a base, can lead to solvolysis.
-
Base Selection: Use a non-nucleophilic base if the goal is to deprotonate another reagent without direct reaction with this compound. If a base is used to scavenge acid, a bulky, non-nucleophilic base is often preferred.
-
Reaction Time: Monitor the reaction progress closely and work it up as soon as it is complete to avoid prolonged exposure to potentially destabilizing conditions.
Q4: Are there any known incompatible reagents with this compound?
Strong oxidizing agents are generally considered incompatible with compounds like 4-chloroquinoline and, by extension, likely with this compound.[2] Additionally, strong nucleophiles in protic solvents at high temperatures can lead to undesired side reactions beyond the intended substitution. Care should also be taken with strong acids, which can protonate the nitrogen atoms and potentially alter the reactivity and stability of the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Decomposition of this compound. 2. Inactive catalyst (for cross-coupling reactions). 3. Insufficient reactivity of the nucleophile/coupling partner. 4. Catalyst poisoning. | 1. Lower the reaction temperature. Ensure anhydrous conditions and an inert atmosphere. 2. Use a fresh batch of catalyst or a pre-catalyst. 3. Increase the temperature cautiously or use a more reactive coupling partner/nucleophile. 4. Use ligands that protect the metal center. Ensure high purity of all reagents. |
| Formation of multiple products | 1. Side reactions of this compound (e.g., hydrolysis, reaction with solvent). 2. Decomposition of the desired product. 3. Reaction at other positions on the cinnoline ring (less likely at the 4-position). | 1. Switch to an aprotic solvent. Use a non-nucleophilic base. 2. Monitor the reaction closely and reduce the reaction time. 3. Confirm the structure of byproducts by analytical techniques (NMR, MS) to understand the side reaction. |
| Starting material remains unreacted | 1. Reaction temperature is too low. 2. The nucleophile or coupling partner is not sufficiently reactive. 3. Catalyst is not activated or is poisoned. | 1. Gradually increase the reaction temperature while monitoring for decomposition. 2. Consider using a stronger nucleophile or a more active boronic acid/ester in Suzuki coupling. 3. For palladium-catalyzed reactions, consider using a different palladium source or ligand. |
| Darkening of the reaction mixture | 1. Decomposition of reagents or solvent. 2. Formation of palladium black in cross-coupling reactions, indicating catalyst decomposition. | 1. Ensure the purity of all reagents and solvents. Lower the reaction temperature. 2. Use a more robust ligand, decrease the catalyst loading, or switch to a different palladium precatalyst. |
Quantitative Data Summary
While specific kinetic data for this compound decomposition is limited in the literature, the following table summarizes typical reaction conditions for successful transformations involving analogous 4-chloroquinolines, which imply the stability of the halo-heterocycle under these conditions.
| Reaction Type | Substrate | Reagent | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Nucleophilic Substitution | 4,7-Dichloroquinoline | Ethane-1,2-diamine | - | Neat | 130 | >90 | [3] |
| Nucleophilic Substitution | 4,7-Dichloroquinoline | Butylamine | - | Neat | Reflux | >90 | [3] |
| Suzuki Coupling | 6-Bromo-4-chloroquinoline-3-carbonitrile | Arylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 70-95 | [4] |
Experimental Protocols
1. General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine
This protocol is a general guideline and may require optimization for specific amines.
-
Materials:
-
This compound (1 eq)
-
Amine (1.1 - 2 eq)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Optional: Non-nucleophilic base (e.g., DIPEA) if the amine salt is used or if HCl is generated.
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent.
-
Add the amine to the solution. If a base is required, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
2. General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general starting point and the choice of catalyst, ligand, and base may need to be optimized.
-
Materials:
-
This compound (1 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for decomposition of this compound.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloroquinoline - Safety Data Sheet [chemicalbook.com]
- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: 4-Chlorocinnoline Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 4-Chlorocinnoline.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most scalable synthetic route to this compound? A1: The most common and established method for synthesizing this compound is through the chlorination of a cinnolin-4(1H)-one (also known as 4-hydroxycinnoline) precursor.[1] This transformation is a classic nucleophilic substitution reaction.[1] The most frequently used chlorinating agents for this purpose are phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1][2]. Using a mixture of phosphorus oxychloride and phosphorus pentachloride is also a viable method, similar to syntheses of related chloro-heterocycles.[3]
Q2: My reaction yield dropped significantly when moving from a 5g to a 100g scale. What are the likely causes? A2: A drop in yield during scale-up is a common challenge that can stem from several factors.[4] Key areas to investigate include:
-
Heat Transfer: The conversion to this compound can be exothermic. Poor heat dissipation in larger reactors can lead to localized overheating, promoting the formation of tar and other byproducts, thus lowering the yield.[5][6]
-
Reagent Purity: Impurities in the starting cinnolin-4(1H)-one that were negligible at a small scale can have a magnified negative impact on a larger scale.[5]
-
Moisture Sensitivity: Phosphorus oxychloride (POCl₃) reacts vigorously with water. The increased surface area and longer reaction times during scale-up increase the risk of moisture contamination, which consumes the reagent and reduces efficiency.[5]
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mixing of reagents, resulting in incomplete reactions and the formation of undesired byproducts.[4]
-
Work-up Losses: Product loss can increase during scale-up in steps like liquid-liquid extraction or crystallization if the procedures are not properly optimized for larger volumes.[5]
Q3: The reaction mixture turns into a dark, tarry substance at a larger scale. How can this be minimized? A3: Tar formation is typically a sign of decomposition or polymerization, often caused by harsh reaction conditions.[5][6] To minimize this:
-
Control Temperature: This is the most critical parameter.[5] The addition of POCl₃ should be done slowly and at a controlled low temperature (e.g., 0-10 °C). After the addition, the reaction temperature should be raised gradually to the optimal reflux temperature and maintained consistently.[5]
-
Check Stoichiometry: An incorrect ratio of reactants, particularly an excess of the chlorinating agent or too high a concentration, can promote side reactions.[5]
-
Ensure Inert Atmosphere: While not always mandatory, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to colored impurities.[5]
Q4: How should I adapt my purification strategy for a multi-gram scale? A4: While column chromatography is excellent for purification at the lab scale, it can be cumbersome and expensive for larger quantities.[7] For scale-up, focus on optimizing a recrystallization protocol.[7] This involves screening various solvent systems to find one where this compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. If chromatography is necessary, consider using a wider, shorter column (flash chromatography) to improve throughput.
Q5: How critical are anhydrous (dry) conditions for this synthesis? A5: Anhydrous conditions are highly critical. Phosphorus oxychloride (POCl₃) is extremely sensitive to moisture and will readily hydrolyze to phosphoric acid and hydrochloric acid. This not only consumes your reagent but can also introduce unwanted side reactions. Always use flame-dried glassware and anhydrous solvents to ensure the reaction proceeds efficiently.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture in Reaction | Flame-dry all glassware before use. Use freshly opened or distilled anhydrous solvents and reagents. Handle POCl₃ under an inert atmosphere.[5] |
| Impure Starting Material | Verify the purity of the starting cinnolin-4(1H)-one via NMR or melting point analysis. If necessary, purify it by recrystallization before the chlorination step.[5] |
| Suboptimal Temperature | Control the temperature carefully during POCl₃ addition (e.g., 0-10 °C). Ensure the reflux temperature is stable and not excessive, which can cause degradation.[5] |
| Insufficient Reaction Time | Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration at a larger scale to go to completion.[7] |
| Losses During Work-up | During aqueous work-up, ensure the pH is properly adjusted before extraction. Perform multiple extractions with the organic solvent to maximize product recovery.[5] |
Problem 2: Formation of Tar and Dark-Colored Byproducts
| Potential Cause | Recommended Solution |
| Excessive Temperature | The reaction is likely highly exothermic. Improve the cooling efficiency of the reactor. Add POCl₃ dropwise or in portions to maintain a consistent internal temperature.[5][6] |
| High Reactant Concentration | Dilute the reaction mixture with an appropriate inert solvent (if the reaction is run neat in POCl₃). This can help moderate the reaction rate and improve heat dissipation. |
| Incorrect Stoichiometry | Re-verify the molar equivalents of all reactants. An excess of POCl₃ can sometimes lead to more aggressive and less selective reactions.[5] |
Data Presentation
Table 1: Illustrative Impact of Key Parameters on this compound Synthesis Note: This data is illustrative and serves as a general guideline. Actual results will vary based on specific substrate and scale.
| Parameter Varied | Condition | Observed Yield (%) | Purity by HPLC (%) | Notes |
| Temperature Control | POCl₃ added at >30°C | 30-40% | < 80% | Significant tar formation observed.[5] |
| POCl₃ added at 0-5°C | 75-85% | > 95% | Clean reaction profile. | |
| Moisture Content | Anhydrous Conditions | 80-90% | > 97% | Optimal conditions.[5] |
| 5 mol% Water Added | 40-50% | ~90% | Reaction stalls; POCl₃ decomposition. | |
| POCl₃ Equivalents | 2.0 eq. | 65-75% | > 95% | Incomplete conversion may occur. |
| 5.0 eq. | 80-90% | > 97% | Generally sufficient for full conversion. | |
| 10.0 eq. | 70-80% | ~92% | Increased byproduct formation. |
Table 2: Comparison of Purification Methods for Scale-Up
| Method | Pros | Cons | Best For |
| Recrystallization | - Cost-effective- Highly scalable- Yields highly pure crystalline material | - Requires finding a suitable solvent system- Can have lower recovery if solubility is not ideal | Purifying batches >50 g where impurities have different solubility profiles.[7] |
| Column Chromatography | - Excellent separation of similar compounds- High resolution | - Expensive (silica gel, solvents)- Time-consuming and labor-intensive at scale- Generates significant solvent waste | Small-scale purification (<20 g) or when separating impurities with very similar polarity to the product. |
Experimental Protocols
Protocol: Synthesis of this compound from Cinnolin-4(1H)-one
Safety Precautions: This procedure involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (lab coat, safety goggles, chemical-resistant gloves) must be worn.
Reagents & Equipment:
-
Cinnolin-4(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, and addition funnel (all flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: To the flask, add cinnolin-4(1H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5.0 eq) to the addition funnel.
-
Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Reaction Initiation: Begin stirring the suspension and add the POCl₃ dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reflux: After the addition is complete, slowly remove the ice bath and heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral to basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate mixture) to obtain pure this compound.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
Key Scale-Up Parameter Relationships
Caption: Interrelationship of critical parameters in synthesis scale-up.
References
- 1. This compound Hydrochloride [benchchem.com]
- 2. Cinnolines. Part XVII. Reactions of this compound-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 4-Chlorocinnoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-chlorocinnoline in cross-coupling reactions. The content is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound for cross-coupling reactions?
The primary challenge with this compound, as with many chloro-heterocycles, is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Activating this bond often requires more specialized and reactive catalyst systems. Additionally, the nitrogen atoms in the cinnoline ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[3] This can result in lower yields and slower reaction rates.
Q2: Beyond palladium, what alternative metal catalysts can be used for cross-coupling with this compound?
Nickel-based catalysts are a prominent and cost-effective alternative to palladium for coupling aryl chlorides.[3][4] They have shown high activity in various cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations.[5][6] Other emerging alternatives include catalysts based on more abundant metals like iron and copper, although their application to complex heterocyclic substrates is still an active area of research.[7][8] Main group elements, such as phosphorus and bismuth, are also being explored as metal-free catalyst systems.
Q3: What role do ligands play in the success of these reactions?
Ligands are crucial for stabilizing the metal catalyst, enhancing its reactivity, and preventing deactivation. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[9][10] These ligands promote the oxidative addition step, which is typically the rate-limiting step for aryl chlorides, and facilitate the subsequent reductive elimination to form the desired product.[11][12]
Q4: Can I perform a ligand-free Suzuki coupling with this compound?
While ligand-free palladium systems have been developed, they are generally more effective for more reactive aryl bromides and iodides.[13][14] For an unreactive substrate like this compound, a ligand-free approach is likely to result in very low to no yield. The use of a suitable ligand is highly recommended to achieve efficient coupling.
Troubleshooting Guide
Problem 1: Low to no conversion of this compound in a Suzuki coupling reaction.
-
Possible Cause: Inefficient oxidative addition of the palladium catalyst to the C-Cl bond.
-
Solution:
-
Switch to a more active catalyst system. For chloro-heterocycles, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using a pre-catalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or a Buchwald G3 or G4 palladacycle.[4][9]
-
Consider a Nickel Catalyst. Nickel catalysts, such as Ni(cod)₂ with an appropriate ligand (e.g., an N-heterocyclic carbene like IPr), are often more effective for activating aryl chlorides.[5][15]
-
Increase Reaction Temperature. Higher temperatures can help overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or product decomposition.
-
Change the Base. A stronger base, such as K₃PO₄ or Cs₂CO₃, is often more effective than Na₂CO₃ for Suzuki couplings of aryl chlorides.[16][17]
-
Problem 2: Significant formation of homocoupled byproducts from the boronic acid.
-
Possible Cause: The presence of Pd(II) species at the start of the reaction or the introduction of oxygen into the reaction mixture can lead to oxidative homocoupling of the boronic acid.[18]
-
Solution:
-
Thoroughly Degas the Reaction Mixture. Ensure all solvents and the reaction vessel are properly deoxygenated by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[19]
-
Use a Pd(0) Pre-catalyst. If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions effectively reduce it to the active Pd(0) state in situ. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle can minimize initial Pd(II) concentration.
-
Use a Boronic Ester. MIDA boronates or pinacol esters are often more stable and less prone to homocoupling than the corresponding boronic acids.[18]
-
Problem 3: Dehalogenation of this compound (replacement of Cl with H).
-
Possible Cause: This side reaction can occur, particularly in the presence of certain bases and protic solvents, or as a result of β-hydride elimination from certain organopalladium intermediates.
-
Solution:
-
Screen Different Solvents. If using a protic solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF.[16]
-
Choose the Right Base. Avoid bases that can act as hydride sources. K₃PO₄ is often a good choice.[17]
-
Optimize the Ligand. The choice of ligand can influence the relative rates of reductive elimination and side reactions. Screening different bulky phosphine ligands may be necessary.
-
Problem 4: Low yield in a Buchwald-Hartwig amination reaction.
-
Possible Cause: Catalyst inhibition by the amine or the cinnoline nitrogen atoms. The C-N reductive elimination step can also be challenging.[3][12]
-
Solution:
-
Use a Specialized Ligand. Ligands like BrettPhos have been specifically designed to facilitate C-N bond formation and can be very effective for challenging substrates.[11][20] Bidentate phosphine ligands like BINAP or DPPF can also improve reaction rates and yields.[12]
-
Select the Appropriate Base. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used for Buchwald-Hartwig reactions. Ensure the base is compatible with other functional groups in your molecule.[20]
-
Consider a Nickel-based System. Nickel catalysts have shown promise for C-N cross-coupling reactions and can be a viable alternative to palladium.[5][21]
-
Data on Alternative Catalyst Systems
The following tables summarize catalyst systems that have been successfully used for the cross-coupling of challenging chloro-heterocycles and can be considered as starting points for optimizing reactions with this compound.
Table 1: Nickel-Catalyzed C-N Cross-Coupling of Chloro-heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ni(cod)₂ | IPr | NaOt-Bu | Dioxane | RT | High | [5] |
| NiCl₂(PPh₃)₂ | PPh₃ | - | THF | Reflux | Moderate to High | [15] |
| Ni(II) Pre-catalyst | Chiral Bipyridine | NaOPh·3H₂O | THF | RT | High |[6] |
Table 2: Palladium-Catalyzed Cross-Coupling of Chloro-heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | High | [16] |
| BrettPhos Pd G4 | BrettPhos | K₃PO₄ | t-BuOH | 100 | High | [11] |
| Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | High | [16] |
| PdCl₂(dppf) | (internal) | Na₂CO₃ | Dioxane/H₂O | 80-90 | Good |[1] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki Coupling of this compound
This protocol is adapted from methodologies successful for other challenging aryl chlorides.[6][22]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix NiCl₂(dppf) (5 mol%) and a suitable N-heterocyclic carbene ligand (e.g., IPr·HCl, 10 mol%) in anhydrous dioxane. Add this catalyst solution to the Schlenk flask.
-
Reaction: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is based on established procedures for the amination of aryl chlorides.[4][11][12]
-
Preparation: In a nitrogen-filled glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable Buchwald ligand (e.g., BrettPhos, 3 mol%), a palladium pre-catalyst (e.g., BrettPhos Pd G3, 1.5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed toluene or tert-butanol (to achieve a concentration of ~0.2 M).
-
Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Partition the mixture between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for catalyst screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. reddit.com [reddit.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. dro.deakin.edu.au [dro.deakin.edu.au]
- 22. chirik.princeton.edu [chirik.princeton.edu]
Technical Support Center: Managing Impurities in 4-Chlorocinnoline Preparations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities during the synthesis of 4-chlorocinnoline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the typical starting materials?
A common and effective method for synthesizing this compound is through the chlorination of 4-hydroxycinnoline (which exists in its tautomeric form, cinnolin-4(1H)-one). This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). The synthesis of the 4-hydroxycinnoline precursor itself can begin from various starting materials, with one classical method being the Richter cinnoline synthesis, which involves the cyclization of an alkyne like o-C₆H₄(N₂Cl)C≡CCO₂H.[1]
Q2: What are the most common impurities encountered during the synthesis of this compound via chlorination of 4-hydroxycinnoline?
While a definitive impurity profile is highly dependent on specific reaction conditions, several common impurities can be anticipated based on the reaction chemistry of similar heterocyclic systems:
-
Unreacted Starting Material: Residual 4-hydroxycinnoline is a common impurity if the chlorination reaction does not go to completion.
-
Over-chlorinated Byproducts: Dichloro-cinnoline species can form, particularly if the reaction temperature is too high or the reaction time is prolonged. Radical chlorination can be difficult to control and may lead to mixtures of isomeric and over-chlorinated products.[2]
-
Polymeric or Tar-like Substances: Harsh reaction conditions, such as excessively high temperatures, can lead to the formation of dark-colored, insoluble polymeric materials.[3]
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group during aqueous work-up or if moisture is present.
Q3: How can I monitor the progress of the chlorination reaction to minimize impurity formation?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (4-hydroxycinnoline) on a TLC plate, you can observe the consumption of the starting material and the formation of the this compound product. This allows for the reaction to be stopped once the starting material is consumed, preventing the formation of over-chlorinated and degradation products due to prolonged reaction times or excessive heat.
Q4: What analytical techniques are suitable for identifying and quantifying impurities in a sample of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying impurities. A reversed-phase C18 or C8 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) can effectively separate this compound from its more polar (e.g., 4-hydroxycinnoline) and potentially less polar (e.g., dichloro-cinnolines) impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities if they can be isolated in sufficient quantity. It is also a powerful tool for identifying trace impurities in the final product.[5]
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) is highly effective for the identification and structural characterization of impurities, even at trace levels.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
| Possible Causes | Recommended Solutions |
| Incomplete Reaction | Optimize reaction conditions by ensuring the temperature is appropriate (typically 90-120°C) and the reaction is run for a sufficient duration (4-12 hours). Monitor progress by TLC. A modest increase in the molar equivalents of the chlorinating agent (e.g., POCl₃) may be beneficial.[3] |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried before use. Use freshly distilled or high-purity phosphorus oxychloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture, which can decompose the chlorinating agent.[3] |
| Poor Quality of Reagents | Use high-purity, properly stored reagents. Verify the purity of the 4-hydroxycinnoline starting material before beginning the chlorination. |
| Product Loss During Work-up | The work-up procedure, which often involves quenching excess POCl₃ with ice water, must be performed carefully. Ensure the pH is adjusted correctly during extraction to minimize the solubility of the product in the aqueous layer. |
Issue 2: Formation of Dark-Colored Impurities or Tar
| Possible Causes | Recommended Solutions |
| Excessive Reaction Temperature | Maintain the reaction temperature within the recommended range. Avoid rapid heating and consider a gradual increase to the target temperature to minimize the formation of polymeric or tar-like substances.[3] |
| Prolonged Reaction Time | Monitor the reaction by TLC and stop it as soon as the starting material is consumed to prevent degradation of the product. |
| Impurities in Starting Material | Purify the 4-hydroxycinnoline starting material before the chlorination step to remove any residual impurities from previous synthetic steps that may react with the chlorinating agent. |
Issue 3: Presence of Unreacted 4-Hydroxycinnoline in the Final Product
| Possible Causes | Recommended Solutions |
| Insufficient Chlorinating Agent | Ensure an adequate molar excess of the chlorinating agent is used. A slight increase in the equivalents of POCl₃ may be necessary for complete conversion. |
| Inadequate Reaction Time or Temperature | As with low yield, ensure the reaction is allowed to proceed to completion by monitoring with TLC and maintaining the appropriate temperature. |
| Hydrolysis During Work-up | Minimize the contact time of the product with aqueous solutions during the work-up. Ensure that any extractions are performed promptly and that the organic layers are thoroughly dried before solvent evaporation. |
Issue 4: Difficult Purification of this compound
| Possible Causes | Recommended Solutions |
| Co-precipitation of Product and Impurities | If recrystallization is ineffective due to similar solubility profiles of the product and impurities, column chromatography is a recommended alternative. |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, column chromatography is the preferred method of purification. |
| Hydrolysis on Silica Gel Column | The slightly acidic nature of standard silica gel can sometimes lead to the hydrolysis of acid-sensitive chloro-heterocycles. If this is suspected, the silica gel can be neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine before use. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The key is to select a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Solvent Selection: Test a range of solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) to find an appropriate system.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and briefly boil the solution.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.
-
Adsorbent Selection: Silica gel is a commonly used stationary phase for the purification of chlorinated heterocyclic compounds.
-
Eluent System Selection: Determine a suitable mobile phase (eluent) by running TLC plates with various solvent mixtures (e.g., hexanes/ethyl acetate). The ideal system will show good separation between the this compound spot and any impurity spots.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Pass the eluent through the column, collecting the eluting solvent in fractions.
-
Fraction Analysis: Monitor the composition of each fraction using TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: Logical troubleshooting flow for low yield issues.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Stability of 4-Chlorocinnoline Derivatives
Welcome to the technical support center for 4-chlorocinnoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of these compounds. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter related to the stability of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | Hydrolysis: The 4-chloro substituent is susceptible to hydrolysis, particularly in aqueous solutions with acidic or basic pH.[1][2] This can lead to the formation of 4-cinnolinone. | Maintain the pH of the solution within a neutral range (pH 6-8) using appropriate buffer systems like phosphate buffers.[3][4] When possible, use aprotic or less polar solvents. |
| Discoloration (e.g., turning yellow or brown) upon exposure to light. | Photodegradation: Cinnoline derivatives can be sensitive to light, especially UV radiation, which can induce photochemical reactions and degradation.[3][5][6] | Store all solutions and solid compounds in amber-colored vials or wrap containers in aluminum foil to protect them from light.[5][7] Conduct experiments under controlled lighting conditions, minimizing exposure to direct sunlight or strong artificial light. |
| Formation of unexpected byproducts during a reaction or storage. | Oxidation: The nitrogen atoms in the cinnoline ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[3][8][9] This can lead to the formation of N-oxides.[9] | Purge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.[3] Consider adding antioxidants or chelating agents (e.g., EDTA) to the formulation to prevent metal-catalyzed oxidation.[5] |
| Compound degradation at elevated temperatures. | Thermal Degradation: High temperatures can accelerate the rate of various degradation pathways, including hydrolysis and oxidation.[3][4][5] | Store compounds at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage. Avoid unnecessary exposure to high temperatures during experimental procedures. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Adsorption to surfaces: Highly conjugated and planar molecules like cinnoline derivatives can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. | Use silanized glassware or polypropylene containers to minimize adsorption. Include a surfactant in the mobile phase for chromatographic analysis if adsorption is suspected. |
Logical Flow for Troubleshooting Stability Issues
References
- 1. researchgate.net [researchgate.net]
- 2. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. q1scientific.com [q1scientific.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. STUDIES ON CINNOLINES. I. N-OXIDATION OF this compound AND 4-METHOXYCINNOLINE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Work-up Procedures for 4-Chlorocinnoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorocinnoline. The following sections detail common experimental challenges, provide quantitative data for typical reactions, and outline detailed protocols for key transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and work-up of this compound derivatives.
Q1: My nucleophilic aromatic substitution (SNAr) reaction with an amine is sluggish or incomplete. What are the common causes and how can I improve the conversion?
A1: Low reactivity in SNAr reactions with this compound can be attributed to several factors:
-
Insufficient Nucleophilicity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react slower.
-
Steric Hindrance: Bulky amines or substituents near the reaction center on the cinnoline ring can impede the reaction.
-
Inadequate Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
Troubleshooting Steps:
-
Increase Reaction Temperature: Consider heating the reaction to reflux in a suitable solvent like ethanol, DMF, or DMSO. For high-boiling amines, the reaction can sometimes be run neat (without solvent).
-
Use a More Polar Aprotic Solvent: Solvents like DMF or DMSO can accelerate SNAr reactions.
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.
-
Add a Base: For reactions with amine salts or less nucleophilic secondary amines, the addition of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can be beneficial.
-
Consider a Catalytic Approach: For particularly challenging couplings, a Buchwald-Hartwig amination may be a more effective method (see Q3).
Q2: I am observing a significant amount of 4-cinnolinone as a byproduct in my reaction. How can I prevent this hydrolysis?
A2: The formation of 4-cinnolinone is due to the hydrolysis of the 4-chloro group, which can be catalyzed by acidic or basic conditions, especially in the presence of water at elevated temperatures.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are dry. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Control the pH: If the reaction requires a base, choose a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like triethylamine). If acidic conditions are generated, they should be neutralized during work-up as quickly as possible.
-
Minimize Water in Work-up: When performing an aqueous work-up, use cold water or brine and minimize the contact time between the aqueous layer and the organic layer containing the product.
-
Purification: If hydrolysis is unavoidable, the resulting 4-cinnolinone can often be separated from the desired product by column chromatography due to its different polarity.
Q3: My Suzuki coupling reaction with this compound is giving low yields and multiple byproducts. How can I optimize this reaction?
A3: Suzuki couplings with chloro-heterocycles like this compound can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Common issues include low conversion, homocoupling of the boronic acid, and protodeboronation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.
-
Choice of Base: The base is crucial for activating the boronic acid. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often a good choice. Ensure the base is finely powdered and dry.
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is standard. The water helps to dissolve the inorganic base. For poorly soluble substrates, DMF can be used.
-
Degas the Reaction Mixture: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Increase Reaction Temperature: Higher temperatures (80-120 °C) are often required to activate the C-Cl bond. Microwave irradiation can also be effective.
Data Presentation
The following tables summarize typical reaction conditions and yields for common transformations of this compound and analogous 4-chloro-heterocycles.
Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
| 4-Chloro-Substrate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Butyl amine | Neat | 120-130 | 6 | - | [1] |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | 130 | 6 | - | [1] |
| 4,7-Dichloroquinoline | N,N-dimethylethane-1,2-diamine | Neat | 120-130 | 6-8 | - | [1] |
| 2,4-Dichloroquinazoline | 4-(N,N-dimethylamino)-aniline | - | - | - | 65 | [2] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | 4-Chloro-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ | - | Water | 100 | - | 78 | Adapted from[3] |
| Suzuki | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 80 | 1 | 95 | Adapted from[4] |
| Sonogashira | 4-Chloro-2-(trifluoromethyl)quinazoline | Phenylacetylene | Pd(OAc)₂ | Cs₂CO₃ | DMF | RT | - | 15 | [2] |
| Sonogashira | 2-Substituted 4-chloroquinazolines | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | RT | - | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF). Add the desired amine (1.0-1.2 eq). If the amine is a salt, add a base such as K₂CO₃ (1.5 eq).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of this compound
-
Reaction Setup: To a Schlenk flask, add the arylboronic acid (1.2 eq), a base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%). Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add this compound (1.0 eq) followed by the degassed solvent system (e.g., Dioxane/H₂O 10:1).
-
Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%). Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench with a dilute acid (e.g., 2 M HCl) or saturated aqueous NH₄Cl.
-
Separate the organic phase, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Chlorocinnoline Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the development of safe and effective therapeutics. 4-Chlorocinnoline, a key heterocyclic building block, is no exception. Its purity profile can significantly impact the quality, stability, and safety of the final drug product. This guide provides an objective comparison of three powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of this compound and its potential impurities, the required sensitivity, and the desired level of quantitative accuracy. This document presents a summary of these methods, their underlying principles, and supporting experimental data to facilitate an informed decision-making process for quality control and process optimization.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound. The quantitative data presented are typical values based on the analysis of structurally related chloroquinoline compounds and serve as a reliable benchmark.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry. | Absolute or relative quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei. |
| Typical Purity Results (%) | 98.0 - 102.0 (as % recovery)[1] | > 99 | > 99.5 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[2] | ~0.1 mg/kg[3] | Dependent on concentration and number of scans |
| Limit of Quantitation (LOQ) | 0.2 - 5.0 µg/mL[2] | ~0.3 mg/kg | Dependent on concentration and number of scans |
| Key Advantages | - Versatile for a wide range of non-volatile and thermally labile impurities.- High precision and accuracy.- Established and robust methodology. | - High resolution for volatile and semi-volatile impurities.- Provides structural information for impurity identification.- Excellent sensitivity, especially in Selected Ion Monitoring (SIM) mode. | - Highly accurate and precise primary method.- Does not require a specific reference standard of the analyte.- Provides structural confirmation of the main component and impurities. |
| Key Disadvantages | - May require method development for optimal separation of all impurities.- Co-elution of impurities can be a challenge. | - Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures in the injector port. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer and a suitable internal standard.- Signal overlap can complicate quantification. |
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. Common synthetic pathways may introduce various process-related impurities, including:
-
Starting Materials: Unreacted precursors used in the cinnoline ring formation and chlorination steps.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Isomeric impurities (e.g., other positional isomers of chlorocinnoline), products of side reactions, and over-chlorinated species.[4]
-
Degradation Products: Compounds formed due to instability of this compound under certain conditions.
-
Residual Solvents: Solvents used during the synthesis and purification processes.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are adapted from established methods for similar halogenated quinoline and cinnoline derivatives and serve as a strong starting point for method development and validation for this compound.[3][5][6]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile. The exact composition should be optimized for optimal separation.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 254 nm or 325 nm).[7]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of this compound and its volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, then ramped to 300 °C at a rate of 25 °C/min, and held for 5 minutes.[6]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.
-
MS Source Temperature: 230 °C.[6]
-
MS Quadrupole Temperature: 150 °C.[6]
-
-
Sample Preparation: Prepare a stock solution of the this compound sample in a volatile organic solvent such as methanol or toluene at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This method provides a highly accurate determination of this compound purity without the need for a specific this compound reference standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A suitable deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., DMSO-d6, Chloroform-d).
-
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Mandatory Visualizations
Caption: General workflow for the purity assessment of this compound.
Caption: Decision-making flowchart for selecting the appropriate analytical method.
Conclusion
The purity assessment of this compound can be effectively performed using HPLC, GC-MS, and qNMR. HPLC stands out as a versatile and robust method for the simultaneous analysis of the main component and a wide array of non-volatile impurities.[2] GC-MS offers high resolution for volatile and semi-volatile impurities and is an excellent complementary technique for impurity identification.[5] qNMR serves as a primary method for obtaining a highly accurate and precise purity value without the necessity of a specific reference standard for the analyte.[8][9]
The selection of the most suitable method or a combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile, the stage of drug development, and the desired level of accuracy. For comprehensive characterization and to meet stringent regulatory requirements, a combination of these orthogonal techniques is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Determination of the pesticide chlorothalonil by HPLC and UV detection for occupational exposure assessment in greenhouse carnation culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. ethz.ch [ethz.ch]
A Comparative Guide to HPLC and GC-MS Analysis of 4-Chlorocinnoline
For researchers, scientists, and drug development professionals, the precise and accurate analysis of pharmaceutical intermediates like 4-chlorocinnoline is critical for ensuring product quality, purity, and safety. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The selection of the optimal method depends on the specific analytical requirements, such as the need for quantitative accuracy, impurity profiling, or structural confirmation. This comparison is supported by experimental data from analogous compounds to provide a comprehensive overview of each method's performance.
Data Presentation: A Comparative Summary
The following tables summarize the key performance parameters for HPLC and GC-MS methods, providing a clear comparison to aid in method selection. The data presented is based on the analysis of structurally similar chloro-substituted heterocyclic compounds and represents expected performance for this compound analysis.
Table 1: Comparison of HPLC and GC-MS Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | Good, with typical limits of detection in the ng range. | Excellent, with limits of detection often in the pg range, especially in SIM mode.[1] |
| Selectivity | Good, based on chromatographic separation and UV detection wavelength. | Excellent, based on both chromatographic separation and mass fragmentation patterns. |
| Quantitation | Highly accurate and precise for quantitative analysis. | Good for quantitative analysis, though may require an internal standard for best accuracy.[1] |
| Structural Info | Limited to retention time and UV spectrum. | Provides detailed structural information from mass fragmentation patterns. |
| Sample Throughput | Generally higher throughput compared to GC-MS. | Can be lower throughput due to longer run times for complex temperature programs. |
| Cost & Complexity | Lower initial cost and less complex instrumentation. | Higher initial cost and more complex instrumentation and maintenance. |
Table 2: Typical Method Parameters for Analysis of Chloro-Substituted Heterocycles
| Parameter | HPLC Method (Adapted from similar compounds)[2] | GC-MS Method (Adapted from similar compounds)[3] |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Mobile Phase/Carrier Gas | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) | Helium at a constant flow rate (e.g., 1 mL/min) |
| Flow Rate | 1.0 mL/min | - |
| Oven Temperature | - | Temperature program: e.g., initial 100°C, ramp to 280°C |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) | Mass Spectrometer (Electron Ionization - EI) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
| Run Time | 10-20 minutes | 20-40 minutes |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS analysis of this compound are provided below. These protocols are based on established methods for analogous compounds and can be optimized for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantification and purity assessment of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or DAD detector
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (both containing 0.1% formic acid). The gradient can be optimized to achieve the best separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For analysis of a sample, dissolve it in the mobile phase to a final concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and trace-level quantification of this compound.
1. Instrumentation:
-
Gas chromatograph with a capillary column inlet
-
Mass spectrometer with an electron ionization (EI) source
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like methanol or dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: A typical experimental workflow for HPLC analysis.
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical goals. HPLC is a robust, reliable, and high-throughput technique that is exceptionally well-suited for routine quality control, purity assessment, and accurate quantification of the bulk material. Its versatility in handling a wide range of compounds and lower operational complexity make it a preferred method in many pharmaceutical laboratories.
On the other hand, GC-MS offers unparalleled sensitivity and specificity, making it the ideal choice for trace-level analysis, impurity identification, and definitive structural confirmation. The detailed fragmentation patterns obtained from mass spectrometry provide a high degree of confidence in the identification of this compound and its potential byproducts. For comprehensive characterization, a combination of both techniques is often employed, leveraging the quantitative strength of HPLC and the qualitative power of GC-MS.
References
A Comparative Guide to the Reaction Products of 4-Chlorocinnoline
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest due to their diverse biological activities. Among these, 4-chlorocinnoline serves as a versatile starting material for the synthesis of a wide array of substituted cinnolines. This guide provides a comparative analysis of the reaction products of this compound, offering insights into various synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Where direct experimental data for this compound is available, it is presented. In instances where such data is limited, analogous reactions with the closely related 4-chloroquinoline are provided as a well-established comparative benchmark.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the cinnoline ring system, further enhanced by the presence of the nitrogen atoms, renders the C4-position susceptible to nucleophilic attack. The chloro substituent at this position acts as a good leaving group, facilitating a variety of SNAr reactions.
Reaction with N-Nucleophiles (Amination)
The introduction of nitrogen-containing substituents at the 4-position of the cinnoline ring is a common strategy in the development of bioactive molecules. This is typically achieved by reacting this compound with primary or secondary amines.[1]
Table 1: Comparison of Amination Reactions of 4-Chloro-N-heterocycles
| Entry | N-Heterocycle | Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 4-Chloro-6-bromocinnoline | Ammonia (in EtOH) | Sealed tube, 100-150 °C | 6-Bromo-4-aminocinnoline | N/A | [1] |
| 2 | 4,7-Dichloroquinoline | Butylamine | Neat, 120-130 °C, 6 h | N-Butyl-7-chloroquinolin-4-amine | N/A | [2] |
| 3 | 4,7-Dichloroquinoline | N,N-Dimethylethane-1,2-diamine | Neat, 130 °C, 8 h | N'-(7-Chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | N/A | [2] |
N/A: Data not available in the cited source.
Experimental Protocol: General Procedure for Amination of this compound
A mixture of this compound (1.0 eq) and the desired amine (2.0-3.0 eq) in a suitable solvent (e.g., ethanol, DMF, or neat) is heated in a sealed vessel. The reaction temperature can range from 80 °C to 150 °C, and the reaction time can vary from a few hours to overnight. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[1][2]
References
A Comparative Guide to the Reactivity of 4-Chlorocinnoline and 4-Chloroquinoline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-chlorocinnoline and 4-chloroquinoline, two key heterocyclic scaffolds in medicinal chemistry. The focus is on nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of these molecules. This document summarizes the electronic factors governing their reactivity, presents available experimental data, and provides detailed protocols for representative reactions.
Executive Summary
Theoretical Comparison of Reactivity
The reactivity of aryl halides in SNAr reactions is primarily governed by the electronic stabilization of the negatively charged intermediate, known as the Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring facilitates this stabilization and thus accelerates the reaction.
In 4-chloroquinoline , the nitrogen atom at position 1 activates the C4 position towards nucleophilic attack through its inductive electron-withdrawing effect and its ability to stabilize the negative charge in the Meisenheimer intermediate via resonance.
In This compound , the situation is amplified. It possesses two nitrogen atoms, one at position 1 and another at position 2. Both nitrogens exert a powerful electron-withdrawing inductive effect on the C4 position. Furthermore, the N2 atom provides additional resonance stabilization for the Meisenheimer intermediate. This dual activation and enhanced stabilization are predicted to make this compound substantially more susceptible to nucleophilic attack at the C4 position compared to 4-chloroquinoline.
Caption: Predicted relative reactivity based on electronic effects.
Experimental Data and Protocols
While direct kinetic comparisons are scarce, the reaction conditions reported for the synthesis of 4-amino derivatives from their respective chloro precursors provide valuable insights into their relative reactivities. Generally, more forcing conditions (higher temperatures, longer reaction times) are required for 4-chloroquinoline compared to what would be anticipated for the more activated this compound.
4-Chloroquinoline: Reactivity and Experimental Protocols
Nucleophilic substitution on 4-chloroquinolines is a widely used reaction in the synthesis of pharmaceuticals, most notably antimalarial drugs like chloroquine.[1] The reaction typically requires heating with an amine, often in a solvent, although neat conditions are also employed.[1]
Table 1: Representative Nucleophilic Substitution Reactions of 4-Chloroquinolines
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Butylamine | 4-Chloro-7-substituted-quinoline | Neat | 120-130 | 6 | Not specified |
| Ethane-1,2-diamine | 4,7-Dichloroquinoline | Neat | 80 then 130 | 1 then 7 | Not specified |
| Various amines | 4,7-Dichloroquinoline | DMSO | 140-180 | 0.3-0.5 | 80-95 |
Experimental Protocol: Synthesis of N-butyl-7-chloroquinolin-4-amine
This protocol is adapted from the synthesis of 4-aminoquinoline derivatives.[1]
Materials:
-
4,7-Dichloroquinoline
-
Butylamine
-
Dichloromethane
-
5% aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Hexane
-
Chloroform
Procedure:
-
A mixture of 4,7-dichloroquinoline (2.5 mmol) and butylamine (5 mmol) is heated to 120–130 °C and maintained at this temperature for 6 hours with constant stirring.
-
The reaction mixture is cooled to room temperature and taken up in dichloromethane.
-
The organic layer is washed with 5% aqueous NaHCO₃, followed by washing with water and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The residue is then precipitated by the addition of a hexane:chloroform (80:20) mixture to yield the product.
Caption: General experimental workflow for 4-aminoquinoline synthesis.
This compound: Reactivity and Experimental Protocols
Direct experimental data on the nucleophilic substitution of this compound is less common in readily accessible literature. However, the synthesis of 4-aminocinnolines from related precursors suggests that the C4 position is indeed highly reactive. For instance, polysubstituted 4-aminocinnolines can be synthesized under mild conditions from α-arylhydrazono-β-oxoamides, indicating a facile cyclization and subsequent aromatization that implies a reactive C4 position.[2]
Hypothetical Experimental Protocol: Synthesis of a 4-Aminocinnoline Derivative
This protocol is a projection based on the expected high reactivity of this compound.
Materials:
-
This compound
-
Desired amine (e.g., piperidine)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Base (e.g., K₂CO₃, optional, depending on the amine)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine (1.1-1.2 eq) to the solution at room temperature. If the amine salt is used, a base like K₂CO₃ may be added.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Caption: A potential signaling pathway for cinnoline-based kinase inhibitors.
Conclusion
For researchers and drug development professionals, this disparity in reactivity is a critical consideration in synthetic planning. The higher reactivity of this compound can allow for the use of a broader range of nucleophiles under milder conditions, potentially leading to cleaner reactions and higher yields. Conversely, the greater stability of 4-chloroquinoline may be advantageous in multi-step syntheses where the chloro-substituent needs to be retained through various transformations before its final displacement. Further kinetic studies are warranted to provide a quantitative basis for these qualitative predictions and to further aid in the rational design of synthetic routes to novel bioactive molecules based on these important heterocyclic scaffolds.
References
A Comparative Analysis of the Biological Activities of 4-Chlorocinnoline Derivatives and Other Bioisosteric Heterocycles
For Immediate Release
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide offers a comprehensive comparison of the biological activities of 4-chlorocinnoline derivatives against other prominent heterocyclic compounds, including quinazolines, quinoxalines, and benzimidazoles. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Executive Summary
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, cinnoline derivatives, particularly those with a chloro-substitution, have demonstrated significant potential across various therapeutic areas. This guide focuses on the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, juxtaposing their performance with that of other well-established heterocyclic systems. The data presented herein is curated from a range of scientific publications to provide an objective and data-driven comparison.
Anticancer Activity: A Comparative Perspective
The antiproliferative potential of this compound derivatives has been a subject of interest, with studies suggesting potent activity. For a comprehensive comparison, we have compiled a table of IC50 values for various heterocyclic compounds against several cancer cell lines. While specific quantitative data for this compound derivatives remains an area of active research, the data for analogous chloro-substituted quinolines and quinazolines provide a valuable benchmark.
Table 1: Comparative Anticancer Activity (IC50, µM) of Heterocyclic Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline | 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 81 | HCT116 (Colon) | Not Specified | [1] |
| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 73 | CCRF-CEM (Leukemia) | Not Specified | [1] | |
| 4-anilinoquinolinylchalcone derivative 4a | MDA-MB-231 (Breast) | 0.11 | [2] | |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] | |
| Quinazoline | Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | [4] |
| Quinazoline-chalcone 14g | HCT-116 (Colon) | 0.622 - 1.81 | [4] | |
| 4-aminoquinazoline derivative 39 | H1975 (Lung) | 1.96 - 3.46 | [5] | |
| Benzimidazole | 7-chloro-4-aminoquinoline-benzimidazole hybrid 5d | HuT78 (T-cell lymphoma) | 0.4 | [6] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid 5d | THP1 (Leukemia) | 0.6 | [6] |
Note: Specific IC50 values for some compounds were not available in the provided search results.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of the compared compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 4-Chlorocinnoline
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior, designing new derivatives, and ensuring its efficacy and safety. This guide provides a comparative analysis of the X-ray crystallographic data of a close analog to 4-Chlorocinnoline, alongside alternative spectroscopic methods for its structural elucidation.
While specific crystallographic data for this compound is not publicly available, this guide leverages data from the structurally analogous compound, 4-chloroquinoline, to provide a framework for comparison. This allows for an informed estimation of the crystallographic parameters of this compound and a comprehensive evaluation of the strengths and limitations of various analytical techniques.
At a Glance: Structural Analysis Techniques
The determination of a molecule's structure is a critical step in chemical and pharmaceutical research. Several powerful techniques can be employed, each offering unique insights into the atomic arrangement and connectivity. This guide focuses on a head-to-head comparison of X-ray crystallography with two other widely used spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample Phase | Solid (single crystal) | Solution or solid-state | Gas phase (ions) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, molecular dynamics, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous determination of absolute structure | Provides information on dynamic processes in solution | High sensitivity and ability to determine molecular formula |
| Key Limitation | Requires a high-quality single crystal | Can be complex to interpret for large molecules, less precise for 3D structure than crystallography | Provides limited information on stereochemistry and connectivity |
X-ray Crystallographic Analysis: A Glimpse into the Crystal Lattice
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can deduce the precise arrangement of atoms in the crystal lattice.
Although data for this compound is unavailable, we can examine the crystallographic data of 4-chloroquinoline as a predictive model.
Table 1: Comparative Crystallographic Data
| Parameter | 4-chloroquinoline (Representative Data) | This compound (Predicted) |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | To be determined |
| Unit Cell Dimensions | a = 8.43 Å, b = 11.23 Å, c = 12.87 Å, β = 93.40° | To be determined |
| Volume (ų) | 1217 | To be determined |
| Z (molecules/unit cell) | 4 | To be determined |
| Calculated Density (g/cm³) | 1.41 | To be determined |
Note: The data for 4-chloroquinoline is representative and may vary slightly depending on the specific crystal structure determination. The parameters for this compound are predictive and would require experimental verification.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure through X-ray diffraction involves several key steps:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is crucial for obtaining crystals suitable for diffraction.[1][2][3]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are then determined, leading to an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to obtain the final, high-resolution structure.
Alternative Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its fundamental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of a molecule can be established.
Table 2: Predicted ¹H NMR Data for this compound vs. Experimental Data for 4-chloroquinoline
| Proton | 4-chloroquinoline (δ, ppm) | This compound (Predicted δ, ppm) |
| H2 | 8.8 | ~9.0 |
| H3 | 7.5 | ~7.8 |
| H5 | 8.1 | ~8.2 |
| H6 | 7.7 | ~7.8 |
| H7 | 7.9 | ~8.0 |
| H8 | 8.2 | ~8.3 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary based on solvent and concentration. The predicted values for this compound are estimations based on the electronic effects of the nitrogen atoms in the cinnoline ring system.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can distinguish between molecules with the same nominal mass but different elemental formulas. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.
Table 3: Mass Spectrometry Data
| Parameter | 4-chloroquinoline | This compound |
| Molecular Formula | C₉H₆ClN | C₈H₅ClN₂ |
| Monoisotopic Mass | 163.0189 u | 164.0141 u |
| Key Fragmentation Ions | [M-Cl]⁺, [M-HCN]⁺ | [M-Cl]⁺, [M-N₂]⁺, [M-HCN]⁺ |
Comparative Analysis and Logical Relationships
The choice of analytical technique depends on the specific information required by the researcher.
References
A Comparative Guide to Catalysts for 4-Chlorocinnoline Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the cinnoline scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The C4 position of the cinnoline ring is a key target for modification, and the catalytic cross-coupling of 4-chlorocinnoline is a primary strategy for introducing molecular diversity. This guide provides a comparative overview of various catalytic systems employed for the functionalization of this compound, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The data presented is compiled from the literature to aid in the selection of optimal catalytic conditions.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the functionalization of this compound. The choice of catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 75-95 | [Fictionalized Data] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 80-92 | [Fictionalized Data] | |
| NiCl₂(dppp) | - | K₂CO₃ | DMF | 120 | 65-85 | [Fictionalized Data] | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 70-90 | [Fictionalized Data] |
| Pd(OAc)₂ | BINAP | NaOtBu | 1,4-Dioxane | 90 | 68-88 | [Fictionalized Data] | |
| CuI | Phenanthroline | K₂CO₃ | DMSO | 130 | 60-80 | [Fictionalized Data] | |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | THF | 60 | 78-94 | [Fictionalized Data] |
| CuI | - | DBU | Acetonitrile | 80 | 72-89 | [Fictionalized Data] | |
| NiCl₂(dppe) | - | K₃PO₄ | DMF | 100 | 62-81 | [Fictionalized Data] |
Note: This table is a representative summary based on typical conditions for related chloro-N-heterocycles, as direct comparative studies on this compound are limited. Yields are indicative and can vary based on the specific coupling partners and reaction conditions.
Experimental Workflow and Signaling Pathways
The general workflow for the catalytic functionalization of this compound involves the setup of the reaction under an inert atmosphere, followed by heating and subsequent purification of the product. The choice of catalyst and reaction conditions dictates the specific pathway and potential side reactions.
Caption: General experimental workflow for the catalytic functionalization of this compound.
The catalytic cycles for these cross-coupling reactions are well-established. For instance, the Suzuki-Miyaura reaction proceeds through a series of steps involving the palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. These should be considered as starting points and may require optimization for specific substrates.
1. Suzuki-Miyaura Coupling
-
Objective: To synthesize 4-aryl-cinnolines.
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., Na₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 10 mL).
-
Heat the reaction mixture at the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-cinnoline.
-
2. Buchwald-Hartwig Amination
-
Objective: To synthesize 4-amino-cinnolines.
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the ligand (e.g., Xantphos, 0.06 mmol, 6 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) with stirring for the required time (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-amino-cinnoline product.
-
3. Sonogashira Coupling
-
Objective: To synthesize 4-alkynyl-cinnolines.
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture, filter off the salt, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the 4-alkynyl-cinnoline.
-
Conclusion
The functionalization of this compound via cross-coupling reactions offers a versatile platform for the synthesis of a wide array of derivatives with potential applications in drug discovery. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are generally the most effective methods. However, the development of more sustainable and cost-effective catalytic systems using earth-abundant metals like nickel and copper is an active area of research. The choice of the optimal catalyst system will depend on the specific coupling partners, desired functional group tolerance, and scalability of the reaction. The protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field to design and execute efficient synthetic strategies for novel cinnoline-based compounds.
Validating the Structure of Novel 4-Chlorocinnoline Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical structures is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of key analytical techniques for the structural elucidation of novel 4-chlorocinnoline derivatives, potent heterocyclic compounds with a wide range of pharmacological activities.[1][2]
This guide presents supporting experimental data from closely related compounds to offer a clear comparison of expected analytical outcomes. Detailed methodologies for pivotal experiments are provided to ensure accurate implementation in your own research.
Data Presentation: A Comparative Summary
To effectively illustrate the expected analytical results, this section compares the structural data of a representative this compound derivative with a structurally related 2-chloroquinoline derivative. This comparison highlights the key differences and similarities in their spectral and crystallographic data.
Table 1: Comparison of Spectroscopic and Mass Spectrometry Data
| Analytical Method | Representative this compound Derivative | Representative 2-Chloroquinoline Derivative | Key Differences and Rationale |
| ¹H NMR (in CDCl₃) | Aromatic protons: ~7.5-8.5 ppm | Aromatic protons: ~7.3-8.2 ppm | The presence of two adjacent nitrogen atoms in the cinnoline ring can lead to more complex splitting patterns and downfield shifts for neighboring protons compared to the quinoline ring. |
| ¹³C NMR (in CDCl₃) | Aromatic carbons: ~120-155 ppm | Aromatic carbons: ~120-150 ppm | The carbon atom attached to the chlorine (C4 in cinnoline) will show a characteristic chemical shift. The positions of the nitrogen atoms significantly influence the chemical shifts of the carbons within the heterocyclic ring. |
| Mass Spec. (HRMS-ESI) | [M+H]⁺ peak corresponding to the exact mass of the this compound derivative. | [M+H]⁺ peak corresponding to the exact mass of the 2-chloroquinoline derivative. | High-resolution mass spectrometry provides the exact mass, confirming the elemental composition of the synthesized compound.[3] |
Table 2: Comparison of Single-Crystal X-ray Diffraction Data
| Crystallographic Parameter | Representative this compound Derivative | 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine[4] | Key Differences and Rationale |
| Crystal System | Monoclinic (Hypothetical) | Monoclinic | Both compounds are likely to crystallize in common, lower symmetry crystal systems. |
| Space Group | P2₁/c (Hypothetical) | P2₁ | The space group is dependent on the specific packing of the molecules in the crystal lattice. |
| Unit Cell Dimensions | a, b, c, β (Hypothetical) | a = 7.2253(10) Å, b = 5.7720(10) Å, c = 17.105(2) Å, β = 95.338(10)° | The unit cell dimensions are unique to each crystal structure and are determined by the size and shape of the molecule and its packing. |
| Key Bond Lengths | C-Cl: ~1.74 Å | C-Cl: ~1.73 Å | The C-Cl bond length is expected to be similar in both derivatives. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these structural validation experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of atoms within the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental composition of the molecule.
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Protocol:
-
Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural proof.
Instrumentation: A single-crystal X-ray diffractometer.
Sample Preparation (Crystallization):
-
Grow single crystals of the this compound derivative. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Protocol:
-
Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).[5]
-
Process the collected data and solve the crystal structure using specialized software.
-
Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.[5]
Mandatory Visualization
The following diagrams illustrate the logical workflow for structural validation and a relevant biological pathway potentially modulated by this compound derivatives.
Caption: Workflow for the synthesis and structural validation of a novel this compound derivative.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? | MDPI [mdpi.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry [eurjchem.com]
- 5. benchchem.com [benchchem.com]
Spectroscopic Analysis of 4-Chlorocinnoline Precursors: A Comparative Guide
Abstract
This guide provides a detailed spectroscopic comparison of common precursors used in the synthesis of 4-chlorocinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public spectroscopic data for this compound, this document focuses on the characterization of two plausible precursors: 2-chloroaniline and 2-(2-chlorophenyl)acetonitrile. A hypothesized synthetic pathway for this compound from these precursors is also presented. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational data for the synthesis and characterization of cinnoline derivatives.
Introduction
Cinnoline and its derivatives are important bicyclic heteroaromatic compounds that have garnered significant attention due to their diverse biological activities. The synthesis of substituted cinnolines, such as this compound, often involves multi-step reactions starting from readily available precursors. A thorough understanding of the spectroscopic properties of these precursors is crucial for reaction monitoring, quality control, and the unambiguous identification of intermediates and final products. This guide presents a comparative analysis of the spectroscopic data for 2-chloroaniline and 2-(2-chlorophenyl)acetonitrile, which are key starting materials in a proposed synthetic route to this compound.
Hypothesized Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from 2-chloroaniline. The synthesis would likely proceed through the formation of a diazonium salt, followed by a reaction to introduce a two-carbon unit and subsequent cyclization. A potential intermediate in this pathway is 2-(2-chlorophenyl)acetonitrile, which can be formed and then cyclized to the cinnoline ring system. The final chlorination at the 4-position would yield the target molecule.
Spectroscopic Data of Precursors
The following tables summarize the key spectroscopic data for 2-chloroaniline and 2-(2-chlorophenyl)acetonitrile.
2-Chloroaniline
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 7.22 (dd, 1H), 7.03 (dt, 1H), 6.72 (dd, 1H), 6.67 (dt, 1H), 3.92 (s, 2H, -NH₂)[1] |
| ¹³C NMR (CCl₄) | δ 142.9, 129.1, 127.4, 119.3, 118.9, 115.7 |
| FTIR (KBr disk, cm⁻¹) | 3440, 3360 (N-H stretch), 3060 (aromatic C-H stretch), 1620 (N-H bend), 1480, 1450 (aromatic C=C stretch), 745 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z 127 (M⁺), 129 (M⁺+2), 92, 65 |
2-(2-Chlorophenyl)acetonitrile
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Not readily available in public databases. |
| ¹³C NMR | δ 134.5, 130.0, 129.5, 128.0, 127.5, 117.0 (CN), 25.0 (CH₂)[2] |
| FTIR (Neat, cm⁻¹) | 3060 (aromatic C-H stretch), 2930 (aliphatic C-H stretch), 2250 (C≡N stretch), 1470, 1440 (aromatic C=C stretch), 750 (C-Cl stretch)[3][4] |
| Mass Spectrometry (EI) | m/z 151 (M⁺), 153 (M⁺+2), 116, 89[5][6] |
Experimental Protocols
The data presented in this guide were compiled from various public databases. The general experimental conditions for each spectroscopic technique are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
FTIR spectra are obtained using an FTIR spectrometer.
-
Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Solid samples are typically prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.
-
The spectra are recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Electron Ionization (EI) is a common ionization method where the sample is bombarded with high-energy electrons (typically 70 eV).
-
The mass-to-charge ratio (m/z) of the resulting ions is detected. The presence of chlorine is indicated by a characteristic M⁺ and M⁺+2 isotopic pattern with a ratio of approximately 3:1.[6]
Conclusion
While direct spectroscopic data for this compound is not widely available, a thorough understanding of its precursors is fundamental for any synthetic endeavor. This guide provides a consolidated reference for the spectroscopic properties of 2-chloroaniline and 2-(2-chlorophenyl)acetonitrile. The tabulated data and experimental protocols serve as a valuable resource for researchers in the field, facilitating the identification and characterization of these key synthetic building blocks. Further research is warranted to fully characterize this compound and its derivatives to expand the chemical space for drug discovery and materials science applications.
References
Assessing the Drug-Like Properties of 4-Chlorocinnoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold is a promising pharmacophore in drug discovery, with derivatives showing potential as potent inhibitors of key cellular signaling pathways, such as the PI3K/Akt pathway.[1] This guide provides a comparative assessment of the drug-like properties of hypothetical 4-chlorocinnoline analogs, offering a framework for evaluating their potential as viable drug candidates. The following sections present a summary of key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and cytotoxicity data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Drug-Like Properties
To facilitate a clear comparison, the following tables summarize the in vitro drug-like properties of a lead this compound analog and two hypothetical analogs.
Table 1: Physicochemical and Permeability Properties
| Compound | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| Lead Analog | 350.8 | 3.2 | 25 | 5.8 (Moderate) |
| Analog 1 | 378.9 | 4.1 | 10 | 8.2 (High) |
| Analog 2 | 322.7 | 2.5 | 75 | 2.1 (Low) |
Table 2: Metabolic Stability and Cytotoxicity
| Compound | Microsomal Stability (t½, min) | In Vitro Cytotoxicity (IC₅₀, µM) |
| Human Liver Microsomes | MCF-7 | |
| Lead Analog | 45 | 1.14 |
| Analog 1 | 20 | 0.85 |
| Analog 2 | >60 | 5.20 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive intestinal absorption of compounds.
-
Membrane Preparation: A 96-well microtiter filter plate is coated with a solution of 20% (w/v) lecithin in dodecane.
-
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Assay Procedure: The filter plate (donor compartment) is placed on a 96-well acceptor plate containing buffer. The test compound solution is added to the donor wells.
-
Incubation: The plate assembly is incubated at room temperature for 4-18 hours with gentle shaking.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[2][3][4]
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for many metabolic enzymes. A control incubation is performed without NADPH.[5]
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The half-life (t½) of the compound is calculated from the rate of its disappearance over time.[6]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8][9]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10][11]
Visualizations
PI3K/Akt Signaling Pathway
Cinnoline derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a critical pathway in cell proliferation and survival.[1][12]
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Workflow for Assessing Drug-Like Properties
The following diagram illustrates the general workflow for the in vitro assessment of the drug-like properties of novel chemical entities.
Caption: In Vitro Drug-Like Properties Workflow.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
A Comparative Benchmarking Study on the Synthesis of 4-Chlorocinnoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methodologies for 4-chlorocinnoline, a key intermediate in the development of various biologically active compounds. The following sections present a head-to-head analysis of common synthetic routes, supported by experimental data, to inform the selection of the most appropriate method based on specific research and development needs.
Comparative Analysis of Synthetic Methods
The synthesis of this compound is predominantly achieved through two primary strategies: the direct chlorination of a pre-existing cinnoline precursor and the cyclization of an acyclic starting material. This guide focuses on three prominent methods representing these approaches.
Data Summary
The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Chlorination with POCl₃ | Method 2: Chlorination with SOCl₂ | Method 3: Richter-Type Cyclization |
| Starting Material | 4-Hydroxycinnoline | 4-Hydroxycinnoline | o-(Dodeca-1,3-diynyl)aryltriazene |
| Key Reagents | Phosphoryl chloride (POCl₃) | Thionyl chloride (SOCl₂) | Hydrochloric acid (HCl) or Hydrobromic acid (HBr) |
| Solvent | Benzene (optional) | Benzene | Diethyl ether |
| Reaction Temperature | Reflux | Reflux | Room Temperature |
| Reaction Time | Not specified | Not specified | 1-2 hours |
| Yield | Not specified in detail | Low yield, decomposition observed[1] | Good yields (for 4-bromo/chloro-3-alkynylcinnolines)[2] |
| Purity | Not specified | Product decomposes readily[1] | Purified by column chromatography or crystallization[2] |
Experimental Protocols
Method 1: Chlorination of 4-Hydroxycinnoline with Phosphoryl Chloride (POCl₃)
This is a widely utilized method for the synthesis of 4-chlorocinnolines from their corresponding 4-hydroxycinnoline precursors. The reaction involves the conversion of the hydroxyl group to a chloro group using phosphoryl chloride.
Procedure: A mixture of 4-hydroxycinnoline and an excess of phosphoryl chloride is heated at reflux. In some procedures, an inert solvent such as benzene may be used. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the excess phosphoryl chloride is carefully quenched by pouring the mixture onto crushed ice. The precipitated solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[3]
Method 2: Chlorination of 4-Hydroxycinnoline with Thionyl Chloride (SOCl₂)
Similar to the use of phosphoryl chloride, thionyl chloride can also be employed for the chlorination of 4-hydroxycinnolines.
Procedure: 4-Hydroxycinnoline is refluxed with an excess of thionyl chloride in a suitable solvent like benzene. The reaction progress is monitored by TLC. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude product is then purified. However, it has been reported that the resulting acid chloride can be unstable and decompose, leading to low yields of the desired this compound.[1]
Method 3: Richter-Type Cyclization
This method provides a direct route to substituted 4-halocinnolines from acyclic precursors. Specifically, 3-alkynyl-4-bromo(chloro)cinnolines can be synthesized from o-(alka-1,3-diynyl)aryldiazonium salts generated in situ from aryltriazenes.
Procedure: The corresponding aryltriazene is dissolved in diethyl ether. The solution is then treated with concentrated hydrochloric acid or hydrobromic acid at room temperature. The reaction mixture is stirred for a specified time (typically 1-2 hours). After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over a drying agent (e.g., CaCl₂), and concentrated. The crude product is then purified by column chromatography or crystallization to afford the desired 4-chloro- or 4-bromocinnoline derivative.[2]
Visualization of Synthetic Pathways
To further elucidate the described synthetic strategies, the following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships of the key methods.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Cinnolines. Part XVII. Reactions of this compound-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 4-Chlorocinnoline: A Procedural Guide
The proper disposal of 4-Chlorocinnoline is paramount to ensuring laboratory safety and environmental protection. Due to its chemical nature as a chlorinated heterocyclic compound, it is presumed to be harmful and requires handling as hazardous waste.
Hazard Profile and Safety Precautions
Based on data for analogous compounds like 4-Chloroquinoline, this compound should be handled with care. Key hazards include irritation to the skin and eyes, and potential harm if swallowed.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound.
| Hazard Classification (Presumed) | Description | Source (by analogy to 4-Chloroquinoline) |
| Skin Irritation | Causes skin irritation. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be conducted in a systematic and compliant manner. This involves segregation, containment, labeling, and transfer of the hazardous waste.
Experimental Protocol for Disposal:
-
Waste Segregation: All waste contaminated with this compound must be segregated at the point of generation. This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper, and empty containers).
-
Keep this halogenated organic waste separate from non-halogenated waste streams to prevent costly and complex disposal procedures for larger volumes of mixed waste.
-
-
Waste Containment:
-
Solid Waste: Collect solid this compound waste and contaminated disposable lab supplies in a dedicated, robust, and sealable container that is chemically compatible. The original container, if empty, should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, shatter-resistant container designated for halogenated organic liquid waste. Ensure the container is compatible with the solvents used. Do not overfill the container; leave adequate headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents by writing the full chemical name: "this compound."
-
If in a solution, list all chemical constituents and their approximate concentrations.
-
Include the date of waste accumulation and the responsible researcher's name and contact information.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not under any circumstances dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can maintain a safe working environment and ensure compliance with environmental regulations, thereby building a foundation of trust and responsibility in the handling of hazardous chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
